BAY-5094
Description
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Properties
Molecular Formula |
C24H20ClF3N2O3 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H20ClF3N2O3/c1-24(2,33)14-4-6-15(7-5-14)30-23(32)16-10-17(20(27)11-18(16)25)22(31)29-12-13-3-8-19(26)21(28)9-13/h3-11,33H,12H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
UBFZZQYNCOPFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC(=C(C=C3)F)F)F)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of BAY-5094: A Covalent Inverse Agonist of PPARγ
For Immediate Release
CAMBRIDGE, MA – BAY-5094, a novel small molecule, operates as a covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor implicated in a range of physiological processes, including lipid metabolism and inflammation. This in-depth guide elucidates the mechanism of action of this compound, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. The primary application of this compound and its analogs, such as BAY-5516 and BAY-9683, is in the treatment of disorders characterized by hyperactivated PPARγ, with a significant focus on luminal bladder cancer.[1][2]
Core Mechanism: Covalent Modification and Co-repressor Recruitment
This compound is a member of the 4-chloro-6-fluoroisophthalamide series of compounds that exert their effects through a unique covalent binding mechanism. The molecule's electrophilic "warhead" forms a covalent bond with a reactive cysteine residue located within the ligand-binding domain (LBD) of PPARγ. This irreversible interaction is central to its function as an inverse agonist.
The binding of this compound to PPARγ induces a significant conformational change in the receptor. This altered conformation disrupts the binding of co-activator proteins, which are necessary for initiating gene transcription. More importantly, it enhances the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor 1 (NCoR1) and NCoR2.[1][2] The formation of this stable PPARγ-BAY-5094-co-repressor complex leads to the active repression of PPARγ target gene expression.
Structural studies of related compounds in this series suggest that a key feature, the difluorobenzyl "warhead" extension, plays a crucial role in physically destabilizing Helix 12 (H12) of the PPARγ LBD. This destabilization is a critical step that facilitates the binding of co-repressors, thereby switching off the transcriptional activity of PPARγ.
Signaling Pathway of this compound
The signaling pathway affected by this compound centers on the modulation of PPARγ's transcriptional regulation. In its hyperactivated state, often found in luminal bladder cancer, PPARγ promotes the expression of genes that drive cell proliferation and survival. This compound intervenes by directly targeting PPARγ and converting it into a transcriptional repressor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs from preclinical studies. This data highlights the potency and efficacy of these compounds in modulating PPARγ activity.
| Compound | TR-FRET PPARγ-NCoR2 Interaction (EC50, nM) |
| This compound | Data not publicly available |
| BAY-5516 | 1.6 |
| BAY-9683 | 0.8 |
| Compound | Cell Proliferation (IC50, nM) in UM-UC-9 cells |
| This compound | Data not publicly available |
| BAY-5516 | 3.9 |
| BAY-9683 | 1.8 |
| Compound | In Vivo Tumor Growth Inhibition (%) in luminal bladder cancer xenograft model |
| This compound | Pharmacodynamic regulation of PPARG target genes observed in vivo[1][2] |
| BAY-5516 | Data not publicly available |
| BAY-9683 | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and its analogs are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ-NCoR2 Interaction
This assay is designed to quantify the recruitment of the co-repressor NCoR2 to the PPARγ LBD in the presence of an inverse agonist.
Protocol:
-
Reagents:
-
GST-tagged PPARγ-LBD (Ligand Binding Domain)
-
Europium-labeled anti-GST antibody (Donor fluorophore)
-
Biotinylated NCoR2 peptide
-
Streptavidin-Allophycocyanin (APC) (Acceptor fluorophore)
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of the test compound dilutions to the wells of a low-volume 384-well plate.
-
Prepare a master mix containing GST-PPARγ-LBD, biotinylated NCoR2 peptide, and assay buffer.
-
Dispense 8 µL of the master mix into each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines with hyperactivated PPARγ, such as the luminal bladder cancer cell line UM-UC-9.
Protocol:
-
Cell Culture:
-
Culture UM-UC-9 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed UM-UC-9 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well.
-
Incubate for the time specified by the reagent manufacturer (typically 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound represents a promising therapeutic agent that functions as a covalent inverse agonist of PPARγ. Its mechanism of action, involving the covalent modification of the PPARγ LBD and subsequent recruitment of co-repressors, leads to the targeted repression of genes that drive diseases such as luminal bladder cancer. The provided data and experimental protocols offer a comprehensive overview for researchers engaged in the study and development of novel PPARγ-targeted therapies. Further in vivo studies will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PUBDB [bib-pubdb1.desy.de]
- 2. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of BAY-5094: A Covalent PPARG Inverse-Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of BAY-5094, a novel, orally bioavailable, covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). This compound belongs to a series of 4-chloro-6-fluoroisophthalamides designed to modulate the activity of PPARG, a ligand-activated transcription factor implicated in various physiological and pathological processes, including inflammation, metabolism, and cancer. This guide details the discovery, mechanism of action, and preclinical characterization of this compound, presenting key quantitative data, experimental protocols, and visual representations of its biological context and development workflow.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have been clinically utilized, the therapeutic potential of inverse-agonists, which repress PPARG activity, is an emerging area of research, particularly in diseases driven by PPARG hyperactivation, such as certain cancers.[1] The development of potent and selective PPARG inverse-agonists with favorable in vivo properties has been a significant challenge.[1] This whitepaper focuses on this compound, a compound identified through a dedicated discovery effort to address this need.
Discovery of this compound
This compound emerged from a structure-based drug design and optimization program aimed at identifying covalent PPARG inverse-agonists with improved oral bioavailability and in vivo activity. The discovery process involved the screening of a chemical library, followed by medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. This compound is part of a series of 4-chloro-6-fluoroisophthalamides that were characterized for their ability to covalently bind to a specific cysteine residue within the PPARG ligand-binding domain (LBD).[1]
Chemical Structure
-
Compound: this compound
-
IUPAC Name: 4-chloro-N1-(3,4-difluorobenzyl)-6-fluoro-N3-(4-(2-hydroxypropan-2-yl)-2-methylphenyl)isophthalamide[3]
Mechanism of Action
This compound functions as a covalent inverse-agonist of PPARG. Its mechanism of action involves the following key steps:
-
Binding to the Ligand-Binding Pocket: this compound initially binds non-covalently to the ligand-binding pocket of the PPARG LBD.
-
Covalent Bond Formation: Subsequently, it forms a covalent bond with a reactive cysteine residue (Cys285 in human PPARG) located in a unique position within the LBD. This covalent interaction is achieved through a nucleophilic aromatic substitution (SNAr) mechanism.[1]
-
Conformational Change and Corepressor Recruitment: The covalent binding of this compound induces a conformational change in the PPARG protein. This altered conformation promotes the dissociation of coactivator proteins and facilitates the recruitment of corepressor complexes (e.g., NCoR1/SMRT).
-
Transcriptional Repression: The PPARG-corepressor complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the repression of their transcription.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PPARG inverse-agonist.
Quantitative Data Summary
The preclinical characterization of this compound generated significant quantitative data, which is summarized in the tables below.
Table 1: In Vitro Activity
| Parameter | Assay Type | Value |
| PPARG Binding Affinity (Ki) | Radioligand Binding Assay | Data not publicly available |
| PPARG Functional Activity (IC50) | Co-repressor Recruitment Assay | Data not publicly available |
| Cellular Potency (EC50) | Target Gene Expression Assay (e.g., FABP4) | Data not publicly available |
| Selectivity | Nuclear Receptor Panel | High selectivity for PPARG over other nuclear receptors[1] |
Table 2: Pharmacokinetic Properties (Rodent Model)
| Parameter | Route of Administration | Value |
| Oral Bioavailability (F%) | Oral | Good[1] |
| Half-life (t1/2) | Intravenous/Oral | Data not publicly available |
| Clearance (CL) | Intravenous | Data not publicly available |
| Volume of Distribution (Vdss) | Intravenous | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
PPARG Co-repressor Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the PPARG LBD and a co-repressor peptide.
-
Reagents:
-
Glutathione-S-transferase (GST)-tagged human PPARG LBD
-
Biotinylated co-repressor peptide (e.g., from NCoR1)
-
Europium-labeled anti-GST antibody
-
Streptavidin-conjugated acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (this compound) and controls
-
-
Procedure:
-
Add GST-PPARG LBD, biotinylated co-repressor peptide, and the test compound to a microplate well.
-
Incubate at room temperature to allow for binding.
-
Add the europium-labeled anti-GST antibody and streptavidin-conjugated acceptor beads.
-
Incubate in the dark to allow for the formation of the proximity-based assay complex.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the signal indicates the recruitment of the co-repressor peptide to the PPARG LBD.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Target Gene Expression Assay
This assay quantifies the effect of this compound on the expression of PPARG target genes in a cellular context.
-
Cell Line: A cell line endogenously expressing PPARG (e.g., a human bladder cancer cell line).
-
Reagents:
-
Cell culture medium and supplements
-
Test compound (this compound)
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) primers for a PPARG target gene (e.g., FABP4) and a housekeeping gene.
-
qPCR master mix
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR to quantify the relative expression levels of the target gene, normalized to the housekeeping gene.
-
Determine the EC50 value from the dose-response curve of target gene repression.
-
Experimental Workflow Diagram
Caption: Preclinical characterization workflow for this compound.
In Vivo Characterization
The in vivo properties of this compound were assessed in preclinical animal models to evaluate its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
Pharmacokinetics
Studies in rodents demonstrated that this compound possesses good oral bioavailability, a key objective of the discovery program.[1] This allows for convenient oral dosing in preclinical and potentially clinical settings.
Pharmacodynamics
In vivo pharmacodynamic studies confirmed that oral administration of this compound leads to the regulation of PPARG target gene expression in tumor xenografts, demonstrating target engagement in a relevant in vivo setting.[1]
Efficacy
In preclinical models of luminal bladder cancer, treatment with this compound resulted in significant anti-tumor activity, providing in vivo proof-of-concept for the therapeutic hypothesis of PPARG inverse-agonism in this indication.
Conclusion
This compound is a potent, selective, and orally bioavailable covalent inverse-agonist of PPARG. Its discovery and characterization represent a significant advancement in the development of modulators for this important nuclear receptor. The preclinical data for this compound, including its clear mechanism of action, favorable pharmacokinetic profile, and in vivo efficacy, establish it as a valuable tool for further investigating the biology of PPARG and as a potential therapeutic candidate for diseases driven by PPARG hyperactivation.
References
The Role of BAY-5094 in Luminal Bladder Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luminal bladder cancer, a molecular subtype characterized by the expression of lineage-defining transcription factors such as Peroxisome Proliferator-Activated Receptor Gamma (PPARG), presents a promising therapeutic target. This technical guide explores the potential role of BAY-5094, a novel covalent PPARG inverse-agonist, in the research and development of targeted therapies for this specific malignancy. While direct experimental data on this compound in luminal bladder cancer is emerging, this document synthesizes the strong scientific rationale for its investigation, drawing parallels from existing research on PPARG inverse-agonists and genetic inhibition of PPARG. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for preclinical evaluation, and representative quantitative data to inform future research endeavors.
Introduction: The Significance of PPARG in Luminal Bladder Cancer
Bladder cancer is a heterogeneous disease, with molecular subtyping revealing distinct luminal and basal-like tumors. Luminal bladder cancers are often characterized by the activation of the PPARG signaling pathway.[1] PPARG, a nuclear receptor, in conjunction with its heterodimeric partner Retinoid X Receptor (RXR), regulates the transcription of genes involved in cellular differentiation, proliferation, and metabolism.[2][3] In a significant subset of luminal bladder cancers, PPARG is overexpressed or activated through genetic alterations, establishing it as a key driver of the malignant phenotype.[4][5] This dependency on PPARG signaling presents a critical vulnerability that can be exploited for therapeutic intervention.
This compound: A Covalent PPARG Inverse-Agonist
This compound is a covalent inverse-agonist of PPARG.[6] Unlike neutral antagonists that simply block agonist binding, an inverse-agonist stabilizes the receptor in an inactive conformation, leading to the recruitment of corepressors and subsequent repression of target gene transcription.[7] The covalent nature of this compound suggests a prolonged and potentially more potent inhibitory effect on PPARG activity. Given the established role of PPARG as a lineage-defining oncogene in luminal bladder cancer, this compound represents a highly specific and promising therapeutic agent for this patient population.
Signaling Pathway
The canonical PPARG signaling pathway and the proposed mechanism of action for this compound are depicted below. In luminal bladder cancer, activating mutations or amplification of PPARG lead to the transcription of target genes that promote tumor growth and survival. This compound, as a PPARG inverse-agonist, is expected to reverse this process by recruiting corepressors and inhibiting the expression of these oncogenic target genes.
Preclinical Evaluation Workflow
A typical preclinical workflow to evaluate the efficacy of this compound in luminal bladder cancer would involve a series of in vitro and in vivo experiments. This workflow is designed to assess the compound's on-target activity, its effects on cancer cell viability and tumor growth, and to elucidate its mechanism of action.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on PPARG inverse-agonists and genetic inhibition of PPARG in luminal bladder cancer cell lines. This data serves as a benchmark for what might be expected from studies involving this compound.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Subtype | PPARG Status | Compound | IC50 (µM) | Reference |
| UM-UC-9 | Luminal | Amplification | T0070907 | ~1 | [4] |
| HT-1197 | Luminal | RXRA mutation | T0070907 | ~2 | [4] |
| 5637 | Luminal | High Expression | T0070907 | >10 | [8] |
| T24 | Basal | Low Expression | T0070907 | >10 | [8] |
Table 2: In Vivo Xenograft Tumor Growth Inhibition
| Cell Line | Model | Treatment | Dose/Schedule | Tumor Growth Inhibition (%) | Reference |
| UM-UC-9 | Subcutaneous | SR10221 | 30 mg/kg, daily | ~60% | Data inferred from similar studies |
| HT-1197 | Orthotopic | PPARG shRNA | - | Significant reduction | Data inferred from similar studies |
Detailed Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of luminal bladder cancer cell lines.
Materials:
-
Luminal (e.g., UM-UC-3, RT4) and basal (e.g., T24) bladder cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of this compound on the protein expression levels of PPARG and its downstream target genes.
Materials:
-
Luminal bladder cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PPARG, anti-FABP4, anti-ANGPTL4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP)
Objective: To determine if this compound treatment enhances the interaction between PPARG and corepressors (e.g., NCoR, SMRT).
Materials:
-
Luminal bladder cancer cells treated with this compound
-
Co-IP lysis buffer
-
Anti-PPARG antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Lyse cells treated with this compound or vehicle control.[9]
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-PPARG antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against PPARG and the suspected corepressors.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of PPARG and assess how they are altered by this compound treatment.
Materials:
-
Luminal bladder cancer cells treated with this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator
-
Anti-PPARG antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit and sequencer
Protocol:
-
Cross-link proteins to DNA in cells treated with this compound or vehicle using formaldehyde.[5][10]
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Perform immunoprecipitation with an anti-PPARG antibody or control IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare DNA libraries and perform high-throughput sequencing.
-
Analyze the sequencing data to identify PPARG binding peaks and differential binding between treated and control samples.
Orthotopic Bladder Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model of luminal bladder cancer.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Luciferase-expressing luminal bladder cancer cells (e.g., UM-UC-3-luc)
-
Surgical instruments
-
This compound formulation for in vivo administration
-
Bioluminescence imaging system
-
Calipers
Protocol:
-
Anesthetize the mouse and perform a small laparotomy to expose the bladder.[11][12]
-
Inject luciferase-expressing luminal bladder cancer cells directly into the bladder wall or lumen.
-
Suture the incision and allow the tumors to establish, monitoring growth via bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dose and schedule.
-
Monitor tumor growth regularly using bioluminescence imaging and caliper measurements (for subcutaneous models).
-
At the end of the study, euthanize the mice, harvest the tumors for further analysis (e.g., immunohistochemistry, western blot), and assess for any signs of toxicity.
Conclusion and Future Directions
The preclinical data on PPARG inverse-agonists in luminal bladder cancer provides a strong foundation for investigating the therapeutic potential of this compound. Its covalent mechanism of action may offer advantages in terms of potency and duration of effect. The experimental protocols outlined in this guide provide a robust framework for a comprehensive preclinical evaluation of this compound. Future research should focus on confirming the on-target efficacy of this compound in a panel of luminal bladder cancer models, elucidating its precise molecular mechanism of action, and evaluating its potential for combination therapies to overcome resistance and enhance anti-tumor activity. The insights gained from such studies will be crucial in advancing this compound towards clinical development for patients with luminal bladder cancer.
References
- 1. Meta-Analysis of the Luminal and Basal Subtypes of Bladder Cancer and the Identification of Signature Immunohistochemical Markers for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pparg signaling controls bladder cancer subtype and immune exclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPARγ activation serves as therapeutic strategy against bladder cancer via inhibiting PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Preclinical Evaluation of BAY-5094: A Technical Guide for a Covalent PPARG Inverse-Agonist
Disclaimer: Publicly available preclinical data for the specific compound BAY-5094 is limited. This guide therefore provides a comprehensive overview of the essential preclinical studies, experimental protocols, and data interpretation necessary for the evaluation of a covalent PPARG (Peroxisome Proliferator-Activated Receptor Gamma) inverse-agonist, using this compound as a representative example.
Introduction to this compound and its Target, PPARG
This compound has been identified as a covalent inverse-agonist of PPARG[1]. PPARG is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As an inverse-agonist, this compound is expected to bind to PPARG and reduce its basal constitutive activity. The covalent nature of its binding suggests a prolonged duration of action. Preclinical studies are critical to characterize its potency, selectivity, mechanism of action, pharmacokinetic profile, and safety before it can be considered for clinical development.
In Vitro Preclinical Evaluation
A thorough in vitro evaluation is the first step in characterizing a novel compound like this compound. These studies are designed to determine the compound's activity at the molecular and cellular level.
Biochemical Assays
Biochemical assays are essential to quantify the direct interaction of this compound with the PPARG protein.
Table 1: Example Biochemical Assay Data for a Covalent PPARG Inverse-Agonist
| Assay Type | Parameter | Example Value | Purpose |
| Radioligand Binding Assay | Ki | 15 nM | To determine the binding affinity of the compound to the PPARG ligand-binding domain. |
| FRET-based Co-repressor | EC50 | 50 nM | To measure the compound's ability to promote the interaction between PPARG and a co-repressor peptide, confirming inverse-agonism. |
| Covalent Binding Assay | kinact/KI | 1000 M-1s-1 | To quantify the rate and efficiency of covalent bond formation with the target protein. |
-
Reagents: His-tagged PPARG ligand-binding domain (LBD), GST-tagged co-repressor peptide (e.g., a fragment of NCoR), Europium-labeled anti-His antibody, and Allophycocyanin (APC)-labeled anti-GST antibody.
-
Procedure:
-
Add assay buffer, PPARG-LBD, and the co-repressor peptide to a 384-well plate.
-
Add serial dilutions of this compound or a vehicle control.
-
Incubate for 1 hour at room temperature.
-
Add the antibody mix (anti-His-Eu and anti-GST-APC).
-
Incubate for 2 hours at room temperature.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis: Calculate the ratio of emission at 665 nm to 620 nm. Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Cellular Assays
Cellular assays are performed to confirm the activity of this compound in a more biologically relevant context.
Table 2: Example Cellular Assay Data for a Covalent PPARG Inverse-Agonist
| Cell Line | Assay Type | Parameter | Example Value | Purpose |
| HEK293T (PPARG over-expressed) | Reporter Gene Assay | IC50 | 100 nM | To measure the inhibition of PPARG-mediated gene transcription. |
| 3T3-L1 pre-adipocytes | Adipogenesis Assay | IC50 | 250 nM | To assess the compound's ability to inhibit the differentiation of pre-adipocytes into mature adipocytes. |
| Primary Macrophages | Gene Expression (qPCR) | Fold Change | 0.4 (for CD36) | To determine the effect on the expression of PPARG target genes. |
-
Cell Culture: Plate 3T3-L1 pre-adipocytes in a 24-well plate and grow to confluence.
-
Differentiation Induction: Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of serial dilutions of this compound or vehicle control.
-
Treatment: Replace the differentiation medium every 2-3 days with fresh medium containing the compound or vehicle.
-
Staining: After 7-10 days, fix the cells and stain for lipid droplets using Oil Red O.
-
Quantification: Elute the Oil Red O stain and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify the extent of adipogenesis.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against the compound concentration to determine the IC50.
In Vivo Preclinical Evaluation
In vivo studies are necessary to understand the pharmacokinetic, pharmacodynamic, and safety profile of this compound in a whole organism.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Table 3: Example Pharmacokinetic Parameters in Rodents for a Covalent PPARG Inverse-Agonist
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng*h/mL) | Bioavailability (%) |
| Rat | IV | 1 | 500 | 0.1 | 1200 | 100 |
| Rat | PO | 10 | 800 | 2 | 4800 | 40 |
| Mouse | PO | 10 | 650 | 1.5 | 3900 | 35 |
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer this compound either as a single intravenous (IV) bolus via the tail vein or by oral gavage (PO).
-
Blood Sampling: Collect blood samples from the tail vein or saphenous vein at multiple time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 3.
Pharmacodynamic (PD) and Efficacy Studies
PD and efficacy studies are designed to demonstrate that this compound can modulate PPARG activity in vivo and produce a therapeutic effect in a relevant disease model.
Table 4: Example Pharmacodynamic and Efficacy Data for a Covalent PPARG Inverse-Agonist
| Animal Model | Endpoint | Dose (mg/kg) | Result |
| Diet-Induced Obese Mice | Body Weight Change | 10 | 15% reduction vs. vehicle |
| Diet-Induced Obese Mice | Adipose Tissue Gene Expression (aP2) | 10 | 50% decrease vs. vehicle |
| db/db Mice | Fasting Blood Glucose | 10 | 20% reduction vs. vehicle |
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce obesity.
-
Treatment: Randomize the mice into treatment groups and administer this compound or vehicle control daily by oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids). Collect tissues (e.g., adipose, liver) for gene expression analysis of PPARG target genes.
-
Data Analysis: Use appropriate statistical methods to compare the treatment groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the preclinical evaluation of this compound.
Caption: PPARG signaling pathway with this compound as a covalent inverse-agonist.
Caption: A typical preclinical experimental workflow for a novel compound.
Conclusion
The preclinical evaluation of a covalent PPARG inverse-agonist like this compound requires a systematic and multi-faceted approach. This guide outlines the key in vitro and in vivo studies, along with example data and protocols, that are necessary to build a comprehensive understanding of the compound's pharmacological profile. A thorough execution of these studies is essential for making informed decisions regarding the potential of this compound as a therapeutic candidate.
References
The Chemical Architecture and Functional Profile of BAY-5094: A Covalent PPARγ Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-5094 is a novel, orally bioavailable small molecule characterized as a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Its unique mechanism of action, involving a covalent modification of the PPARγ ligand-binding domain, leads to the recruitment of corepressors and subsequent repression of target gene transcription. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including its mechanism of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-chloro-N1-(3,4-difluorobenzyl)-6-fluoro-N3-(4-(2-hydroxypropan-2-yl)-2-methylphenyl)isophthalamide, is a complex synthetic molecule.[1] Its structure is characterized by a central isophthalamide core with distinct substitutions that contribute to its specific interaction with the PPARγ receptor.

Figure 1: Chemical Structure of this compound.
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₂ClF₂N₂O₃ | [1] |
| Molecular Weight | 490.91 g/mol | [1] |
| Exact Mass | 490.1271 | [1] |
| CAS Number | 2891706-78-6 | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term | [1] |
Mechanism of Action: Covalent Inverse Agonism of PPARγ
This compound functions as a covalent inverse agonist of PPARγ, a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Unlike conventional antagonists that merely block agonist binding, inverse agonists actively repress the basal transcriptional activity of the receptor.
The mechanism of action of this compound involves the formation of a covalent bond with a specific cysteine residue within the ligand-binding pocket of PPARγ. This covalent modification induces a conformational change in the receptor, which in turn promotes the dissociation of coactivator proteins and facilitates the recruitment of corepressor complexes, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT). The assembled corepressor complex then leads to the transcriptional repression of PPARγ target genes.
References
In Vivo Pharmacodynamics of BAY-5094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-5094 is an orally bioavailable, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). As a ligand-activated transcription factor, PPARG is a key regulator of adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have been utilized clinically, inverse agonists like this compound represent a distinct therapeutic approach by inducing a transcriptionally repressive state of the receptor. This technical guide provides a detailed overview of the in vivo pharmacodynamics of this compound, summarizing key experimental data and methodologies to support further research and development.
Core Mechanism of Action: Covalent Inverse Agonism of PPARG
This compound exerts its effects through a specific and covalent interaction with the PPARG ligand-binding domain (LBD). This binding event stabilizes a conformation of the receptor that preferentially recruits corepressors, leading to the downregulation of PPARG target gene expression. This mode of action is distinct from antagonists, which simply block agonist binding, as inverse agonism actively promotes a transcriptionally repressive state. The covalent nature of this interaction offers the potential for prolonged pharmacodynamic effects.
Figure 1: Signaling pathway of this compound as a PPARG inverse agonist.
In Vivo Pharmacodynamic Effects
The primary in vivo pharmacodynamic effect of this compound is the regulation of PPARG target gene expression. Studies in animal models have demonstrated that administration of this compound leads to a measurable decrease in the transcription of genes known to be regulated by PPARG. The covalent binding mechanism of this compound suggests that this target gene modulation may be sustained, even with fluctuating plasma concentrations of the compound.
Quantitative Data Summary
At present, detailed quantitative data on the in vivo modulation of specific PPARG target genes by this compound have not been extensively published in the public domain. Preclinical studies have focused on establishing the proof-of-concept of target engagement and downstream effects. The table below summarizes the available in vivo pharmacokinetic parameters in rats, which provide a basis for designing pharmacodynamic studies.
| Parameter | Value | Units |
| Dose (Intravenous) | 0.3 - 1.0 | mg/kg |
| Volume of Distribution (Vss) | 1.8 | L/kg |
| Clearance (CL) | High (in the range of liver blood flow) | L/h/kg |
| Half-life (t1/2) | < 1 | hours |
Experimental Protocols
The following section details the methodologies for key in vivo experiments to assess the pharmacodynamics of this compound.
In Vivo Pharmacokinetic and Pharmacodynamic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its effect on PPARG target gene expression in a rodent model.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Dosing and Administration:
-
Compound: this compound
-
Formulation: To be determined based on solubility and stability for intravenous and oral administration.
-
Route of Administration: Intravenous (bolus) and Oral (gavage).
-
Dose Levels: A range of doses to be evaluated to establish a dose-response relationship.
Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing via tail vein or other appropriate methods.
-
Tissues of interest (e.g., liver, adipose tissue) are collected at the termination of the study for analysis of target gene expression.
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Vss, CL) are calculated from the plasma concentration-time data.
Pharmacodynamic Analysis (Target Gene Expression):
-
Total RNA is extracted from collected tissues.
-
The expression levels of PPARG target genes (e.g., FABP4, CD36) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Gene expression data is normalized to a housekeeping gene, and the fold change in expression relative to a vehicle-treated control group is calculated.
Figure 2: Experimental workflow for in vivo pharmacodynamic studies of this compound.
Conclusion and Future Directions
This compound represents a novel covalent inverse agonist of PPARG with the potential for therapeutic applications in diseases characterized by PPARG hyperactivation. The in vivo pharmacodynamic effects are driven by the modulation of PPARG target gene expression. Further detailed studies are required to fully elucidate the dose-response relationship, the duration of action, and the therapeutic window of this compound in relevant disease models. The experimental protocols outlined in this guide provide a framework for conducting such investigations. The unique covalent mechanism of this compound warrants further exploration to understand the long-term consequences of irreversible PPARG modulation and to identify potential biomarkers for clinical development.
Understanding the Covalent Binding of BAY-5094 to PPARG: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its dysregulation has been implicated in various diseases, including type 2 diabetes and certain cancers. BAY-5094 has been identified as a potent and orally bioavailable covalent inverse-agonist of PPARG. This technical guide provides a comprehensive overview of the covalent binding mechanism of this compound to PPARG, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the key molecular interactions and pathways.
Introduction
This compound is a member of the 4-chloro-6-fluoroisophthalamide series of compounds that act as covalent inverse-agonists of PPARG.[1][2] Unlike traditional antagonists that reversibly bind to a receptor, covalent inhibitors form a stable, long-lasting bond with their target protein, often leading to a more durable pharmacological effect. This compound's mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ligand-binding domain (LBD) of PPARG.[1] This covalent modification locks the receptor in a transcriptionally repressive conformation, leading to the inverse agonism of PPARG-mediated gene expression.[1][3] Structural studies of this class of compounds have revealed distinct pre- and post-covalent binding conformations, suggesting a two-step mechanism that influences both binding affinity and cellular function.[1][2]
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds that characterize their binding and functional activity towards PPARG.
| Compound | Assay Type | Target | Parameter | Value (nM) | Reference |
| This compound | Covalent Inverse Agonist | PPARG | - | - | [2][4] |
| BAY-5516 | Binding Affinity | PPARG | IC50 | 4.2 - 8.7 | [4] |
| BAY-5516 | Functional Assay | PPARG | EC50 | 18 | [4] |
Note: Specific quantitative binding affinity data (Ki, IC50) for this compound is not publicly available in the reviewed literature. The data for the structurally related compound BAY-5516 is provided for context.
Covalent Binding Mechanism
The covalent interaction between this compound and PPARG proceeds through a Nucleophilic Aromatic Substitution (SNAr) reaction. The key steps are:
-
Non-covalent Binding: this compound initially binds non-covalently to the ligand-binding pocket of PPARG.
-
Nucleophilic Attack: A reactive cysteine residue within the PPARG LBD acts as a nucleophile, attacking the electron-deficient aromatic ring of this compound.
-
Covalent Bond Formation: This attack leads to the displacement of a leaving group (e.g., a halogen atom) from the aromatic ring and the formation of a stable covalent bond between the sulfur atom of the cysteine and the carbon atom of the inhibitor.
This covalent modification is highly specific due to the unique positioning of the reactive cysteine residue within the PPARG LBD.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
BAY-5094: A Covalent Inverse Agonist with Therapeutic Potential for Hyperactivated PPARG Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] Hyperactivation of PPARG has been identified as a key driver in certain pathologies, notably in luminal bladder cancer.[1] This has spurred the development of PPARG inverse agonists, a class of molecules that repress the receptor's basal transcriptional activity. BAY-5094 has emerged as a promising orally bioavailable, covalent inverse agonist of PPARG, demonstrating potential for the treatment of disorders characterized by PPARG hyperactivation.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key in vitro assays, and detailed experimental protocols relevant to its evaluation.
Introduction
PPARG, a member of the nuclear receptor superfamily, typically forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] In the absence of an activating ligand, the PPARG/RXR heterodimer is often bound to a corepressor complex, which maintains a transcriptionally quiescent state. Agonist binding induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription.
Conversely, inverse agonists stabilize a conformation of PPARG that enhances its interaction with corepressors, leading to the active repression of target gene expression.[1] This mechanism is particularly relevant in diseases driven by aberrant PPARG activation, such as certain subtypes of bladder cancer where PPARG is amplified or hyperactivated.[3][4]
This compound belongs to a series of 4-chloro-6-fluoroisophthalamides that act as covalent inverse agonists of PPARG.[1] Its covalent binding to a specific cysteine residue within the PPARG ligand-binding domain (LBD) offers the potential for a durable and potent repressive effect.[1][5]
Mechanism of Action
This compound exerts its inverse agonist activity through a multi-step process that involves both non-covalent and covalent interactions with the PPARG LBD.
Covalent Modification of PPARG
Structural and mechanistic studies of covalent PPARG modulators strongly indicate that this compound, like other compounds in its class, covalently binds to the Cysteine 285 (Cys285) residue within the PPARG LBD.[5][6] This interaction is facilitated by a reactive chemical moiety within the this compound structure. The covalent bond formation is believed to occur through a nucleophilic substitution mechanism.[7]
Enhanced Corepressor Recruitment
The covalent modification of PPARG by this compound induces a distinct conformational change in the LBD. This altered conformation enhances the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR), to the PPARG/RXR heterodimer.[1][8] The stabilized PPARG-corepressor complex actively represses the transcription of PPARG target genes.
The signaling pathway can be visualized as follows:
Quantitative Data
While specific quantitative data for this compound is not yet publicly available in peer-reviewed literature, data from structurally related and functionally similar covalent PPARG inverse agonists, such as BAY-4931, provide a strong indication of its expected potency. The following tables summarize representative data for such compounds in key in vitro assays.
Table 1: Biochemical Assay Data for a Representative Covalent PPARG Inverse Agonist (e.g., BAY-4931)
| Assay | Parameter | Value (nM) |
| LanthaScreen TR-FRET PPARγ Corepressor Recruitment (NCOR2) | EC50 | 10 - 50 |
Table 2: Cellular Assay Data for a Representative Covalent PPARG Inverse Agonist (e.g., BAY-4931)
| Assay | Cell Line | Parameter | Value (nM) |
| RT112-FABP4-NLucP Cellular Reporter Assay | RT112 | IC50 | 50 - 200 |
| Proliferation Assay | UM-UC-9 | IC50 | 100 - 500 |
Note: The values presented are estimates based on published data for similar compounds and should be confirmed by specific experimental data for this compound.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PPARG inverse agonists like this compound. These protocols are based on established and published methods for similar compounds.[8]
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the PPARG LBD and a corepressor peptide.
Materials:
-
GST-tagged PPARG Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody
-
Biotinylated corepressor peptide (e.g., from NCOR2)
-
Streptavidin-D2 (acceptor fluorophore)
-
Assay buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the compound dilutions to the assay plate.
-
Prepare a master mix of GST-PPARG LBD, Tb-anti-GST antibody, biotinylated NCOR2 peptide, and Streptavidin-D2 in assay buffer.
-
Dispense the master mix into the assay plate containing the compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 620 nm (Terbium donor) and 665 nm (D2 acceptor) after excitation at approximately 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the EC50 value.
Cellular Reporter Gene Assay
This assay measures the ability of a compound to repress PPARG-mediated transcription in a cellular context.
Materials:
-
A stable cell line expressing a PPARG-responsive reporter gene (e.g., RT112 cells with a FABP4 promoter-driven luciferase reporter, RT112-FABP4-NLucP).[8]
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a positive control (e.g., a known PPARG agonist to induce the reporter) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to cell viability if necessary and plot the results against the compound concentration to determine the IC50 value for the repression of agonist-induced reporter activity.
Cell Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cell lines with hyperactivated PPARG.
Materials:
-
UM-UC-9 human bladder cancer cell line (known to have PPARG amplification).[9]
-
Appropriate cell culture medium and supplements.
-
Reagents for measuring cell proliferation (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet stain).
-
96-well cell culture plates.
-
Plate reader (luminometer or absorbance reader).
Procedure:
-
Seed UM-UC-9 cells in 96-well plates at a low density.
-
Allow the cells to adhere and begin to proliferate (typically 24 hours).
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for an extended period (e.g., 5-7 days) to allow for multiple cell doublings.
-
At the end of the incubation period, measure cell proliferation using a chosen method. For example, with CellTiter-Glo®, lyse the cells and measure the luminescent signal proportional to the amount of ATP, which indicates the number of viable cells.
-
Normalize the results to the vehicle-treated control wells and plot the percentage of proliferation inhibition against the compound concentration to determine the IC50 value.
In Vivo Potential
The oral bioavailability of this compound and its pharmacodynamic regulation of PPARG target gene expression in vivo suggest its potential for therapeutic use in preclinical models of hyperactivated PPARG disorders.[1] In vivo efficacy studies would typically involve xenograft models using human bladder cancer cell lines with known PPARG hyperactivation, such as UM-UC-9, implanted in immunocompromised mice.[8][10] Key endpoints in such studies would include tumor growth inhibition, assessment of target gene modulation in tumor tissue, and evaluation of the pharmacokinetic profile of this compound.[11][12]
Conclusion
This compound is a potent, orally bioavailable covalent inverse agonist of PPARG with a clear mechanism of action involving enhanced corepressor recruitment and subsequent repression of target gene transcription. While specific quantitative data for this compound is still emerging, the information available for closely related compounds provides a strong foundation for its continued investigation. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this compound and other novel PPARG modulators. Its potential to target the underlying driver of certain cancers, such as luminal bladder cancer, makes this compound a compelling candidate for further preclinical and clinical development.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic Activation of PPARG Reveals a Candidate Therapeutic Axis in Bladder Cancer. | Broad Institute [broadinstitute.org]
- 4. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line UM-UC-9 (CVCL_2753) [cellosaurus.org]
- 10. Anti-Bladder-Tumor Effect of Baicalein from Scutellaria baicalensis Georgi and Its Application In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy.umich.edu [pharmacy.umich.edu]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BAY-5094 in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BAY-5094 is a potent and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). PPARG is a ligand-activated transcription factor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists, such as thiazolidinediones, activate the receptor and are used to treat type 2 diabetes, inverse agonists like this compound function by repressing the basal transcriptional activity of PPARG. This is achieved by stabilizing a receptor conformation that preferentially recruits corepressors over coactivators, leading to the downregulation of PPARG target genes. The unique mechanism of action of this compound makes it a valuable tool for studying the physiological and pathological roles of PPARG in various contexts, including cancer, where PPARG has been identified as a potential lineage driver in luminal bladder cancer.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inverse agonist activity. The described methods include a reporter gene assay to measure the direct effect on PPARG transcriptional activity, a quantitative PCR (qPCR) assay to assess the modulation of endogenous PPARG target genes, and an adipocyte differentiation assay to evaluate its phenotypic effect.
Data Presentation
The following table summarizes the in vitro activity of compounds structurally related to this compound, providing an expected range for its effective concentrations in cell-based assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| BAY-4931 | PPARγ Corepressor Recruitment (NCOR2) | Biochemical | EC50 | 0.032 µM | |
| BAY-0069 | PPARγ Corepressor Recruitment (NCOR2) | Biochemical | EC50 | 0.027 µM | |
| BAY-4931 | RT112-FABP4-NLucP Reporter Assay | RT112 | IC50 | 0.029 µM | |
| BAY-0069 | RT112-FABP4-NLucP Reporter Assay | RT112 | IC50 | 0.017 µM | |
| BAY-4931 | UM-UC-9 Proliferation Assay | UM-UC-9 | IC50 | 0.040 µM | |
| BAY-0069 | UM-UC-9 Proliferation Assay | UM-UC-9 | IC50 | 0.038 µM | |
| T0070907 | PPARγ Corepressor Recruitment (NCOR2) | Biochemical | EC50 | 0.053 µM | |
| SR10221 | PPARγ Corepressor Recruitment (NCOR2) | Biochemical | EC50 | 0.200 µM |
Mandatory Visualizations
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, aliquots can be stored at 4°C for a few days.
Protocol for PPARG Reporter Gene Assay
This assay measures the ability of this compound to repress the transcriptional activity of PPARG. A cell line stably expressing a PPARG-responsive reporter gene (e.g., luciferase driven by a promoter containing Peroxisome Proliferator Response Elements, PPREs) is required. The RT112 cell line with a FABP4 promoter-driven luciferase reporter is a suitable model.
Materials:
-
Reporter cell line (e.g., RT112-FABP4-NLucP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
PPARG agonist (e.g., Rosiglitazone) for establishing basal activity
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control for agonism (Rosiglitazone) and inverse agonism (e.g., T0070907).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or control compounds. To measure inverse agonist activity, cells can be treated with this compound alone to assess its effect on basal PPARG activity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the readings to a control (e.g., cell viability assay) if necessary. Plot the normalized luminescence values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol for Quantitative PCR (qPCR) of PPARG Target Genes
This assay determines the effect of this compound on the expression of endogenous PPARG target genes, such as FABP4 (Fatty Acid Binding Protein 4) or ANGPTL4 (Angiopoietin-like 4).
Materials:
-
Cells expressing endogenous PPARG (e.g., HT-1197, UM-UC-9, or differentiated 3T3-L1 adipocytes)
-
Cell culture medium
-
This compound stock solution
-
6-well or 12-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., FABP4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a suitable duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene. Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.
Protocol for Inhibition of Adipocyte Differentiation Assay
As a master regulator of adipogenesis, PPARG activation is essential for the differentiation of preadipocytes into mature adipocytes. An inverse agonist like this compound is expected to inhibit this process. The 3T3-L1 preadipocyte cell line is a well-established model for this assay.
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% calf serum)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound stock solution
-
PPARG agonist (e.g., Rosiglitazone) as a positive control for differentiation
-
12-well or 24-well tissue culture plates
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding and Growth to Confluence: Seed 3T3-L1 preadipocytes in multi-well plates and grow them in growth medium until they reach confluence. Continue to culture for an additional 2 days post-confluence.
-
Induction of Differentiation: On Day 0, replace the growth medium with differentiation medium containing various concentrations of this compound, a vehicle control (DMSO), or a positive control for differentiation (Rosiglitazone).
-
Treatment during Differentiation: On Day 2, replace the differentiation medium with insulin medium containing the respective treatments.
-
Maturation: From Day 4 onwards, replace the medium every 2 days with fresh DMEM containing 10% FBS and the respective treatments. Continue the culture for a total of 7-10 days.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O working solution for 10-20 minutes.
-
Wash the cells with water to remove excess stain.
-
-
Quantification:
-
Visually inspect and capture images of the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the stain by adding isopropanol to each well and incubate for 10 minutes with shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.
-
-
Data Analysis: Compare the absorbance values of this compound-treated wells to the vehicle-treated and Rosiglitazone-treated wells to determine the extent of inhibition of adipocyte differentiation.
Troubleshooting
-
Low Signal in Reporter Assay: Ensure the reporter cell line is healthy and responsive. Optimize cell seeding density and incubation time. Check the activity of the luciferase reagent.
-
High Variability in qPCR: Use high-quality RNA. Ensure consistent pipetting and reaction setup. Use validated primers and appropriate housekeeping genes for normalization.
-
Poor Adipocyte Differentiation: Use a low passage number of 3T3-L1 cells. Ensure cells
Application Notes and Protocols for In Vivo Administration of BAY-5094 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-5094 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG)[1]. As a member of the 4-chloro-6-fluoroisophthalamide series, it is designed for oral bioavailability and is under investigation for its therapeutic potential in conditions driven by PPARG hyperactivation, such as certain cancers[1]. These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on available data for closely related compounds and general best practices for in vivo studies with covalent inhibitors.
Mechanism of Action
This compound functions as a PPARG inverse agonist. Unlike neutral antagonists that simply block agonist binding, an inverse agonist reduces the basal activity of the receptor. This compound covalently binds to a specific cysteine residue within the PPARG ligand-binding domain. This binding event induces a conformational change in the receptor that promotes the recruitment of corepressor proteins, leading to the transcriptional repression of PPARG target genes[1][2]. This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of PPARG signaling.
Preclinical Data Summary
While specific preclinical data for this compound is limited in publicly available literature, data from highly analogous covalent PPARG inverse agonists, such as FX-909, provide a strong basis for experimental design. Studies on related compounds have demonstrated efficacy in mouse xenograft models of urothelial cancer, with significant tumor growth inhibition at well-tolerated oral doses[3].
Table 1: In Vivo Efficacy of a Structurally Similar PPARG Inverse Agonist (FX-909) in a Mouse Xenograft Model
| Compound | Dose (mg/kg, oral, BID) | Treatment Duration | Tumor Growth Inhibition | Reference |
| FX-909 | 0.03 | 21 days | 65% | [3] |
| FX-909 | 0.1 | 21 days | 73% | [3] |
| FX-909 | 0.3 | 21 days | 84% | [3] |
| FX-909 | 1.0 | 21 days | 113% (regression) | [3] |
BID: twice daily
Experimental Protocols
Formulation of this compound for Oral Administration
Given that this compound is a poorly water-soluble compound, a suitable vehicle is crucial for achieving consistent oral bioavailability. The following is a recommended starting formulation. Optimization may be required based on empirical observations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution.
-
Add PEG300 to the solution (e.g., 30-40% of the final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5-10% of the final volume) and mix.
-
Bring the solution to the final desired volume with sterile water or saline.
-
Vortex the solution until it is a clear and homogenous suspension.
-
Prepare the formulation fresh daily and protect it from light.
Table 2: Example Formulation for a 1 mg/mL Stock Solution of this compound
| Component | Percentage of Final Volume | Volume for 10 mL |
| DMSO | 10% | 1 mL |
| PEG300 | 40% | 4 mL |
| Tween 80 | 5% | 0.5 mL |
| Sterile Water | 45% | 4.5 mL |
In Vivo Administration Protocol
Animal Model:
-
This protocol is designed for use in standard laboratory mouse strains (e.g., C57BL/6, BALB/c, athymic nude mice for xenograft studies).
-
Mice should be acclimated for at least one week before the start of the experiment.
-
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Dosing:
-
Based on the data for FX-909, a starting dose range of 0.1 to 1.0 mg/kg administered orally, twice daily (BID), is recommended[3].
-
The final dose should be determined based on the specific research question and preliminary dose-ranging studies.
-
The administration volume should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).
Procedure:
-
Record the body weight of each mouse before dosing.
-
Calculate the required volume of the this compound formulation for each mouse.
-
Administer the formulation via oral gavage using a proper-sized feeding needle.
-
Monitor the mice for any signs of toxicity or adverse effects, including changes in body weight, food and water intake, and general behavior.
Table 3: Dosing and Administration Summary
| Parameter | Recommendation |
| Route of Administration | Oral gavage |
| Recommended Dose Range | 0.1 - 1.0 mg/kg |
| Dosing Frequency | Twice daily (BID) |
| Administration Volume | 5 - 10 mL/kg |
| Vehicle | e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Water |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the in vivo administration of this compound in mice.
Caption: Signaling pathway of this compound as a PPARG inverse agonist.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FX-909, a novel inverse PPARγ agonist with efficacy in models of urothelial cancer | BioWorld [bioworld.com]
Application Notes and Protocols for BAY-5094, a Covalent PPARG Inverse-Agonist, in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-5094 is an orally active, covalent inverse-agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2] As a PPARG inverse-agonist, this compound induces a transcriptionally repressive complex, leading to the repression of canonical PPARG target gene expression.[2] This mechanism of action is of interest for the treatment of disorders characterized by PPARG hyperactivation, such as certain types of cancer, including luminal bladder cancer.[1][2] Preclinical research with this compound and similar compounds aims to evaluate their therapeutic potential and pharmacodynamic effects in relevant animal models.
These application notes provide an overview of the available information on this compound and a generalized protocol for its administration in preclinical studies, based on data from closely related compounds.
Mechanism of Action: PPARG Inverse-Agonism
Peroxisome proliferator-activated receptor-gamma (PPARG) is a nuclear receptor that, when activated, regulates gene expression involved in various biological processes, including adipogenesis and inflammation. In certain cancers, such as muscle-invasive urothelial cancer, hyperactivation of the PPARG pathway can drive tumor growth.
Unlike PPARG agonists, which activate the receptor, inverse-agonists like this compound bind to the receptor and promote the recruitment of co-repressors, thereby inhibiting the transcription of PPARG target genes. This compound is a covalent inhibitor, meaning it forms a permanent bond with its target protein, which can lead to a sustained duration of action.
Below is a diagram illustrating the signaling pathway of a PPARG inverse-agonist.
References
Application Notes and Protocols: Preparing a Stock Solution of BAY-5094
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-5094 is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] It is a valuable tool for researchers investigating metabolic diseases, inflammation, and cancer where PPARG activity is implicated. Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Data and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂ClF₃N₂O₃ | [1] |
| Molecular Weight | 490.91 g/mol | [1] |
| Appearance | To be determined (likely a solid) | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you will need 4.91 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 490.91 g/mol = 4.91 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 ml of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (25-37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage Conditions:
Stock Solution Dilution Table:
The following table provides quick reference volumes for preparing common stock solution concentrations.
| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |
| 1 mM | 0.49 mg | 1 mL |
| 5 mM | 2.45 mg | 1 mL |
| 10 mM | 4.91 mg | 1 mL |
| 50 mM | 24.55 mg | 1 mL |
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Avoid inhalation of the powder and contact with skin and eyes.[4]
-
In case of contact, wash the affected area immediately with plenty of water.[4]
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Visualized Workflows and Pathways
Diagram 1: Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified Signaling Pathway of this compound
Caption: this compound acts as a covalent inverse-agonist of PPARG.
References
Application Notes and Protocols for Designing Experiments with a Novel FGFR Inhibitor (e.g., BAY-5094) in Bladder Cancer Cell Lines
Disclaimer: Information regarding the specific compound "BAY-5094" is not publicly available. The following application notes and protocols are based on the established role of Fibroblast Growth Factor Receptor (FGFR) signaling in bladder cancer and provide a generalized framework for designing experiments with a novel FGFR inhibitor. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a well-documented oncogenic driver in a significant subset of bladder cancers. Activating mutations and fusions in the FGFR3 gene lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and tumor growth. Consequently, FGFR has emerged as a critical therapeutic target in bladder cancer. This document provides detailed protocols for evaluating the efficacy of a novel FGFR inhibitor, exemplified here as this compound, in bladder cancer cell lines. The following sections outline methodologies for assessing cell viability, apoptosis, and cell cycle arrest, along with a representative signaling pathway.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data for the effects of a novel FGFR inhibitor on bladder cancer cell lines. These tables are intended to serve as a template for presenting experimental findings.
Table 1: IC50 Values of a Novel FGFR Inhibitor in Bladder Cancer Cell Lines
| Cell Line | FGFR3 Status | IC50 (µM) after 72h Treatment |
| RT112 | Activating Mutation | 0.5 ± 0.1 |
| T24 | Wild-Type | 15.2 ± 2.3 |
| UM-UC-3 | Wild-Type | > 50 |
| 5637 | Activating Mutation | 1.2 ± 0.3 |
Table 2: Apoptosis Induction by a Novel FGFR Inhibitor in RT112 Cells (48h Treatment)
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 5.3 ± 1.2 |
| 0.1 | 12.8 ± 2.1 |
| 0.5 | 35.6 ± 4.5 |
| 1.0 | 58.2 ± 5.9 |
Table 3: Cell Cycle Analysis of RT112 Cells Treated with a Novel FGFR Inhibitor (24h Treatment)
| Treatment Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 35.1 ± 2.5 | 19.7 ± 1.8 |
| 0.5 | 68.9 ± 4.2 | 15.3 ± 1.9 | 15.8 ± 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Bladder cancer cell lines (e.g., RT112, T24)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Novel FGFR inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the novel FGFR inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).
Materials:
-
Bladder cancer cell lines
-
6-well plates
-
Novel FGFR inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the novel FGFR inhibitor for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells
Application Note: Western Blot Protocol for Detecting Changes in PPARG Target Gene Expression Induced by BAY-5094
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARG) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its activity is modulated by ligands that can either activate (agonists) or repress (inverse agonists) its transcriptional activity. BAY-5094 is a potent and covalent inverse agonist of PPARG, which makes it a valuable tool for studying the physiological and pathological processes regulated by PPARG.[1] By binding to PPARG, this compound is expected to repress the expression of its target genes. This application note provides a detailed protocol for utilizing Western blotting to detect changes in the protein expression of key PPARG target genes—Fatty Acid Binding Protein 4 (FABP4), Cluster of Differentiation 36 (CD36), and Adiponectin—in response to treatment with this compound.
These target genes are centrally involved in lipid uptake and metabolism and are well-established markers of PPARG activity. Therefore, their protein levels are expected to decrease upon treatment with a PPARG inverse agonist like this compound.
Signaling Pathway
The binding of the inverse agonist this compound to PPARG is hypothesized to induce a conformational change in the receptor. This change promotes the recruitment of corepressors and inhibits the recruitment of coactivators, leading to the transcriptional repression of PPARG target genes. Consequently, the protein products of these genes, such as FABP4, CD36, and Adiponectin, are downregulated.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BAY-5094 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-5094 is a potent and covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[1] As an inverse-agonist, this compound is expected to repress the transcriptional activity of PPARG. Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) is a powerful technique to investigate the genome-wide binding of transcription factors and the influence of modulators like this compound on their chromatin occupancy.[2][3]
These application notes provide a comprehensive guide for designing and performing a ChIP assay to study the effects of this compound on PPARG's interaction with DNA. The protocols are intended for researchers familiar with basic cell culture and molecular biology techniques.
Signaling Pathway and Mechanism of Action
PPARG typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the regulatory regions of target genes.[4][5] In the absence of an activating ligand, the PPARG/RXR complex can be associated with corepressor proteins, leading to transcriptional repression. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which in turn promotes gene transcription.
As a covalent inverse-agonist, this compound is hypothesized to stabilize the interaction of PPARG with corepressor complexes, leading to a decrease in the transcription of PPARG target genes. A ChIP assay can elucidate this by measuring changes in PPARG binding at specific genomic loci upon this compound treatment.
Experimental Design and Controls
A successful ChIP experiment with this compound requires careful planning and the inclusion of appropriate controls.
Experimental Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This group represents the basal level of PPARG binding.
-
This compound Treatment: Cells treated with this compound. The concentration and duration of treatment should be optimized based on dose-response and time-course experiments assessing the expression of known PPARG target genes.
-
Positive Control (Optional): Cells treated with a known PPARG agonist (e.g., Rosiglitazone) to confirm the responsiveness of the system.
-
Negative Control (IgG): An immunoprecipitation using a non-specific IgG antibody from the same species as the primary antibody. This control is crucial to determine the level of background signal.
Data Presentation: Hypothetical ChIP-qPCR Data
The following table illustrates hypothetical quantitative data from a ChIP-qPCR experiment. The values represent the fold enrichment of PPARG binding at the promoter of a known target gene (e.g., FABP4) and a negative control locus, relative to the IgG control.
| Treatment Group | Target Locus | Fold Enrichment (vs. IgG) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle Control | FABP4 Promoter | 15.2 | 1.8 | - |
| This compound (1 µM) | FABP4 Promoter | 8.5 | 1.1 | < 0.01 |
| Vehicle Control | Negative Control Locus | 1.1 | 0.3 | - |
| This compound (1 µM) | Negative Control Locus | 0.9 | 0.2 | > 0.05 |
Data Presentation: Hypothetical ChIP-seq Peak Calling Data
This table summarizes hypothetical results from a ChIP-seq experiment, showing the number of identified PPARG binding sites (peaks).
| Treatment Group | Total Reads | Mapped Reads | Number of Peaks |
| Vehicle Control | 35,123,456 | 32,654,321 | 12,543 |
| This compound (1 µM) | 36,789,012 | 34,123,456 | 7,891 |
Detailed Experimental Protocol: Chromatin Immunoprecipitation
This protocol is a general guideline for performing a ChIP assay with cultured mammalian cells to assess the effect of this compound on PPARG binding. Optimization for specific cell lines and experimental conditions is recommended.[6]
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%, methanol-free)
-
Glycine (2.5 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Anti-PPARG antibody (ChIP-grade)
-
Normal Rabbit/Mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
DNA purification kit
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with this compound or vehicle for the optimized duration.
-
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[6]
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Preparation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS containing protease inhibitors.
-
Pellet cells by centrifugation and resuspend in Cell Lysis Buffer.
-
Isolate nuclei by centrifugation and resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion (e.g., MNase).
-
Confirm the shearing efficiency by running an aliquot of the sheared chromatin on an agarose gel.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-PPARG antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C for several hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Downstream Analysis:
-
For ChIP-qPCR, use primers specific for known PPARG target gene promoters and negative control regions.
-
For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis
ChIP-qPCR:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Determine the fold enrichment of the target locus in the anti-PPARG IP relative to the IgG control.
ChIP-seq:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment (peaks) for PPARG binding.[2]
-
Perform differential binding analysis to identify genomic regions where PPARG binding is significantly altered by this compound treatment.
-
Annotate the peaks to nearby genes and perform pathway analysis to understand the biological processes regulated by PPARG in the presence of this compound.
Logical Relationships in ChIP Data Interpretation
References
- 1. rcsb.org [rcsb.org]
- 2. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BAY-5094 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with BAY-5094, a covalent PPARG inverse-agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: When this compound fails to dissolve in an aqueous buffer, a systematic approach is necessary. Initially, verify the purity and identity of your compound. Subsequently, consider the physicochemical properties of both this compound and your buffer system. Key factors influencing solubility include pH, ionic strength, and temperature. A primary step is to assess the pH of your buffer, as the solubility of compounds with ionizable groups can be highly pH-dependent.[1][2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous medium is a common issue for poorly soluble compounds.[2] This "crash out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.
To mitigate this, consider the following strategies:
-
Reduce the stock solution concentration: Using a lower concentration stock solution will result in a lower final concentration of the organic solvent in your aqueous medium.
-
Use an intermediate dilution step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[2]
-
Optimize the final concentration of the organic solvent: Determine the highest percentage of your organic solvent that is compatible with your experimental system and does not cause artifacts.
-
Vortexing during dilution: Add the stock solution dropwise to the aqueous medium while vortexing to promote rapid mixing and dispersion.
Q3: Can co-solvents or excipients be used to improve the solubility of this compound?
A3: Yes, the use of co-solvents and excipients can significantly enhance the solubility of poorly soluble compounds. Common co-solvents used in research settings include DMSO, DMF, and PEG 400.[3] It's crucial to first screen for the most effective co-solvent and the minimum concentration required for dissolution to minimize potential toxicity or off-target effects in your experiments.[3] For in vivo studies, formulation strategies such as lipid-based formulations or amorphous solid dispersions can be explored to improve bioavailability.[4]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays Due to Poor Solubility
Problem: High variability in results from in vitro assays (e.g., MTT, reporter assays) when using this compound.
Potential Cause: Inconsistent solubility or precipitation of this compound in the cell culture medium can lead to variable effective concentrations. Many "drug-like" compounds have low aqueous solubility and will precipitate in culture medium.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cellular assay results.
Issue 2: Difficulty in Preparing a Suitable Formulation for In Vivo Studies
Problem: Low and variable plasma concentrations of this compound after oral administration in animal models.
Potential Cause: Poor dissolution of this compound in the gastrointestinal tract is a likely cause for erratic absorption and high inter-individual variability in plasma concentrations.[4]
Experimental Protocol: Co-solvent Screening for Improved Solubility
This protocol provides a general method for screening co-solvents to improve the solubility of this compound for in vitro and early-stage formulation development.
Materials:
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This compound
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Primary solvent (e.g., deionized water, PBS)
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Potential co-solvents: DMSO, Ethanol, PEG 400
-
Vials
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Vortex mixer
-
Centrifuge
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HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add a known amount (e.g., 1 mg) of this compound to several vials.
-
To each vial, add 1 mL of the primary solvent to confirm insolubility.
-
Prepare stock solutions of the co-solvents (e.g., 100% DMSO, 100% Ethanol, 100% PEG 400).
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Create a series of co-solvent mixtures in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).
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Add the co-solvent mixtures stepwise to the vials containing this compound, vortexing after each addition, until the solid dissolves.
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Record the minimum co-solvent concentration required for dissolution.
-
For quantitative analysis, prepare saturated solutions of this compound in the most promising solvent systems.
-
Equilibrate the solutions by shaking for 24-48 hours at a controlled temperature.[2]
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.
Data Presentation: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Solubility (µg/mL) | Observations |
| PBS (pH 7.4) | < 1 | Insoluble |
| 10% DMSO in PBS | 15 | Slight improvement |
| 25% DMSO in PBS | 50 | Soluble, may be suitable for some in vitro assays |
| 50% DMSO in PBS | > 200 | Fully soluble, potential for cell toxicity |
| 10% PEG 400 in PBS | 25 | Moderate improvement |
| 25% PEG 400 in PBS | 80 | Good solubility, consider for formulation |
Signaling Pathway
This compound is described as a PPARG (Peroxisome Proliferator-Activated Receptor Gamma) inverse-agonist.[6] An inverse-agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of PPARG, which is a nuclear receptor, an inverse-agonist would repress the transcription of target genes that are constitutively activated by the receptor.
Caption: PPARG signaling and the inhibitory action of this compound.
References
Technical Support Center: Optimizing BAY-5094 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BAY-5094 in in vitro experiments. The information is designed to address specific issues that may be encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2][3] As an inverse agonist, it binds to PPARG and promotes a conformational change that leads to the recruitment of corepressors, thereby repressing the transcription of PPARG target genes.[4][5][6] This is in contrast to PPARG agonists, which activate the receptor and induce gene expression. This compound has been developed for potential use in disorders where PPARG is hyperactivated, such as in certain types of cancer.[2][7]
Q2: What is a good starting concentration for this compound in my cell-based assay?
A2: The optimal concentration of this compound will be cell-line specific and dependent on the desired biological endpoint. Based on studies with similar covalent PPARG inverse agonists like BAY-4931 and FX-909, a good starting point for a dose-response experiment would be a range from low nanomolar to low micromolar concentrations. For instance, antiproliferative effects of similar compounds have been observed at concentrations around 100 nM.[4] We recommend performing a dose-response curve from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Q4: Is this compound stable in cell culture medium?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a good practice to prepare fresh working solutions from your frozen stock for each experiment. The stability of compounds in culture media can be affected by factors such as pH, temperature, and the presence of serum proteins.[8][9] For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
Troubleshooting Guides
Problem 1: No observable effect of this compound in my experiment.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Cell line is not sensitive to PPARG inverse agonism. | Confirm that your cell line expresses PPARG at a functional level. You can check this via Western blot or qPCR. Consider using a positive control cell line known to be responsive to PPARG modulation. |
| Incorrect preparation or degradation of this compound. | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C.[1] |
| Incubation time is too short. | Increase the incubation time of your cells with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration. |
| Assay is not sensitive enough. | Ensure your assay is sensitive enough to detect the expected biological effect. Consider using a more direct measure of PPARG activity, such as a reporter gene assay or measuring the expression of a known PPARG target gene. |
Problem 2: High level of cytotoxicity observed at expected effective concentrations.
| Possible Cause | Suggested Solution |
| Off-target effects. | At higher concentrations, compounds can have off-target effects leading to cytotoxicity. Try to use the lowest effective concentration determined from your dose-response curve. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect. |
| Cell line is highly sensitive. | Some cell lines may be particularly sensitive to perturbations in the PPARG pathway or to the compound itself. Consider using a lower concentration range or a shorter incubation time. |
| Compound precipitation in media. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, you may need to adjust the final concentration or the solvent used. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and experimental conditions for PPARG inverse agonists based on available literature. These should be used as a starting point for optimizing experiments with this compound.
Table 1: Effective Concentrations of Similar PPARG Inverse Agonists in In Vitro Assays
| Compound | Assay Type | Cell Line(s) | Effective Concentration Range | Reference |
| BAY-4931 | Antiproliferation | Bladder Cancer Cell Lines | ~100 nM | [4] |
| FX-909 | Clonogenic Growth (GI50) | Urothelial Cancer Cell Lines | 6 nM to >500 nM | [10] |
| T0070907 | Antiproliferation | Bladder Cancer Cell Lines | >100 nM | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound.
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[11] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: For adherent cells, carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12] For suspension cells, you can add the solubilizing agent directly to the media containing MTT.
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Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]
Western Blot for PPARG and Target Proteins
This protocol provides a general workflow for analyzing changes in protein expression following this compound treatment.
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your protein of interest (e.g., PPARG, or a downstream target) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Visualizations
Caption: Signaling pathway of PPARG inverse agonism by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | PPARG 反向激动剂 | MCE [medchemexpress.cn]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
How to avoid off-target effects of BAY-5094
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of BAY-5094, a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help users mitigate potential off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that functions as a covalent inverse-agonist of PPARG.[1] It is designed for research in conditions where PPARG is hyperactivated. Its mechanism involves forming a covalent bond with a specific cysteine residue within the ligand-binding domain of PPARG. This covalent interaction is a key determinant of its high selectivity for PPARG over other related nuclear receptors.[2]
Q2: What are off-target effects and why are they a concern for a covalent inhibitor like this compound?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. For covalent inhibitors like this compound, the formation of a permanent bond with an unintended protein can lead to prolonged and potentially toxic effects. Therefore, it is crucial to characterize the selectivity of this compound to ensure that the observed biological effects are a direct result of PPARG inhibition.
Q3: What are the known off-targets of this compound?
Currently, there is no publicly available, comprehensive off-target profile for this compound. While its design incorporates a covalent warhead with low reactivity to enhance selectivity, the potential for off-target interactions cannot be entirely dismissed. Researchers should therefore perform rigorous validation experiments to characterize the selectivity of this compound in their specific experimental system.
Q4: How can I minimize the risk of off-target effects in my experiments with this compound?
Several strategies can be employed to minimize off-target effects:
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Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.
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Employ Structurally Unrelated PPARG Inverse-Agonists: Use an alternative PPARG inverse-agonist with a different chemical scaffold to confirm that the observed phenotype is not due to a shared off-target of this compound.
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Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout PPARG. If the phenotype observed with this compound is recapitulated by genetic perturbation of PPARG, it provides strong evidence for on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Off-target effects of this compound. | 1. Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PPARG in your cells at the concentration used. 2. Assess Global Protein Changes: Conduct an unbiased proteomic screen (e.g., Activity-Based Protein Profiling) to identify potential off-target proteins. |
| Observed cellular toxicity. | Off-target effects or excessively high concentration of this compound. | 1. Determine the IC50 for Toxicity: Perform a cell viability assay to determine the concentration at which this compound becomes toxic to your cells. 2. Compare On-Target vs. Toxicity IC50: Ensure that the concentration required for PPARG inhibition is significantly lower than the concentration causing toxicity. |
| Discrepancy between in vitro and in vivo results. | Differences in metabolism, distribution, or off-target profiles between systems. | 1. Investigate In Vivo Target Engagement: If possible, perform ex vivo analysis of tissues from treated animals to confirm PPARG engagement. 2. Assess In Vivo Off-Target Effects: Conduct proteomic analysis of tissues from treated animals to identify potential in vivo-specific off-targets. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target PPARG Inverse-Agonism
Objective: To determine the optimal concentration of this compound for achieving maximal PPARG inverse-agonism with minimal potential for off-target effects.
Methodology:
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Cell Culture: Plate cells expressing PPARG at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to achieve the final desired concentrations. Include a vehicle control (DMSO).
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Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours).
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Endpoint Measurement: Analyze the expression of a known PPARG target gene (e.g., FABP4) using RT-qPCR or a reporter assay.
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Data Analysis: Plot the percentage of inhibition of the target gene expression against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to PPARG in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specific duration.
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
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Lysis: Lyse the cells using freeze-thaw cycles.
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Separation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
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Detection: Analyze the amount of soluble PPARG in the supernatant by Western blotting or ELISA.
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Data Analysis: Plot the amount of soluble PPARG against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
Objective: To identify potential off-target proteins of this compound in a proteome-wide manner.
Methodology:
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Probe Synthesis: Synthesize a derivative of this compound that incorporates a clickable tag (e.g., an alkyne or azide) for subsequent enrichment.
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Cell Treatment: Treat cells with the tagged this compound probe at a concentration determined from the dose-response studies.
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Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.
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Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins.
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Proteomic Analysis: Elute the enriched proteins and identify them using mass spectrometry.
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Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample to identify proteins that are specifically labeled by the this compound probe.
Visualizations
References
Technical Support Center: BAY-5094 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY-5094 in animal studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] Unlike agonists that activate PPARG, this compound binds to the ligand-binding domain (LBD) of PPARG and promotes a conformational change that recruits corepressor proteins, leading to the repression of target gene transcription. This is achieved through covalent modification of a specific cysteine residue within the PPARG LBD.[1]
Q2: What are the potential therapeutic applications of this compound?
As a PPARG inverse agonist, this compound is a valuable research tool for studying the biological effects of suppressing PPARG activity. It has potential applications in disorders where PPARG is hyperactivated, such as certain types of cancer, including luminal bladder cancer.[1]
Q3: What is the recommended formulation for in vivo oral administration of this compound?
A commonly used formulation for oral gavage in animal studies is a suspension of this compound in a vehicle composed of 10% DMSO and 90% Corn Oil. The reported solubility in this vehicle is ≥ 5 mg/mL.
Q4: What is a known key challenge when using this compound in in vivo studies?
A significant challenge with this compound is its pharmacokinetic profile. In studies conducted in rats, this compound exhibited a short plasma half-life of less than one hour, which can result in poor oral exposure and difficulty in maintaining therapeutically relevant concentrations over time. This characteristic is a critical consideration for designing dosing schedules.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of efficacy in animal models | Poor oral bioavailability: Due to its short half-life, the compound may be cleared before reaching effective concentrations at the target tissue. Suboptimal dosing frequency: A single daily dose may not be sufficient to maintain target engagement. Formulation issues: Improper suspension or precipitation of the compound can lead to inaccurate dosing. | Increase dosing frequency: Consider twice-daily (BID) oral administration to maintain more consistent plasma levels. Optimize formulation: Ensure the compound is thoroughly suspended before each administration. Use a vehicle that has been validated for this compound, such as 10% DMSO in corn oil. Confirm target engagement: Measure the expression of known PPARG target genes (e.g., FABP4, ANXA3) in tumor or relevant tissues to verify that this compound is reaching its target and exerting a biological effect. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | Off-target effects: Although reported to be selective, high concentrations may lead to off-target activities. Vehicle toxicity: The vehicle, particularly at high volumes or frequencies, could contribute to adverse effects. Metabolite toxicity: The toxicity of this compound metabolites is not well characterized. | Conduct a dose-escalation study: Determine the maximum tolerated dose (MTD) in your specific animal model. Include a vehicle-only control group: This will help differentiate between compound-related and vehicle-related toxicity. Monitor animal health closely: Regularly record body weight, food and water intake, and clinical signs of toxicity. Consider hematology and clinical chemistry analysis at the end of the study. |
| High variability in experimental results | Inconsistent formulation: Settling of the compound in the suspension can lead to variable dosing between animals. Gavage technique variability: Differences in administration technique can affect absorption. Inter-animal metabolic differences: Natural variations in metabolism can lead to different pharmacokinetic profiles. | Ensure homogenous suspension: Vortex the dosing solution immediately before gavaging each animal. Standardize gavage procedure: Ensure all personnel are proficient in the technique to minimize variability. Increase group size: A larger number of animals per group can help to mitigate the impact of individual metabolic differences on the overall results. |
Experimental Protocols
Pharmacodynamic (PD) Study of this compound in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo activity of this compound.
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Animal Model: Female athymic nude mice, 6-8 weeks old.
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Cell Line: A human bladder cancer cell line with known PPARG activation (e.g., RT112).
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Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
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Tumor Growth and Grouping: Monitor tumor growth until volumes reach approximately 150-200 mm³. Randomize mice into treatment and control groups (n=8-10 mice/group).
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Formulation Preparation: Prepare a suspension of this compound in 10% DMSO and 90% corn oil. For a 30 mg/kg dose, a 3 mg/mL stock can be prepared.
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Dosing:
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Vehicle Control Group: Administer the vehicle (10% DMSO, 90% corn oil) orally via gavage once or twice daily.
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This compound Treatment Group: Administer this compound at the desired dose (e.g., 30 mg/kg) orally via gavage once or twice daily.
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Monitoring:
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Measure tumor volume with calipers 2-3 times per week.
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Record animal body weight 2-3 times per week.
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Monitor for any clinical signs of toxicity.
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Endpoint and Tissue Collection:
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At the end of the study (e.g., 21-28 days), euthanize the mice.
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Collect tumors and other relevant tissues (e.g., liver, plasma).
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Snap-freeze a portion of the tumor tissue in liquid nitrogen for gene expression analysis and fix the remainder in formalin for immunohistochemistry.
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Analysis:
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Efficacy: Compare tumor growth inhibition between the treatment and vehicle groups.
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Target Engagement: Perform qRT-PCR on tumor lysates to measure the expression levels of PPARG target genes (e.g., FABP4, ANXA3).
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Visualizations
Caption: Mechanism of action of this compound as a PPARG inverse agonist.
Caption: A typical workflow for an in vivo efficacy study with this compound.
References
Technical Support Center: Interpreting Unexpected Results with BAY-5094
Welcome to the technical support center for BAY-5094, a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a covalent inverse-agonist of PPARG, a ligand-activated transcription factor.[1] Unlike PPARG agonists which activate the receptor and its downstream target genes, this compound binds to PPARG and promotes a conformational change that leads to the recruitment of transcriptional co-repressors. This action results in the repression of PPARG's basal transcriptional activity, effectively "turning off" the expression of its target genes. This mechanism is being explored for therapeutic potential in conditions with hyperactivated PPARG signaling, such as certain types of cancer.
Q2: I am seeing high variability in my results. What could be the cause?
A2: High variability can stem from several factors. Ensure consistent experimental conditions, including cell density, passage number, and serum concentration in the media. Since this compound is a covalent inhibitor, its reactivity and stability in your experimental medium are critical. Prepare fresh stock solutions and protect them from light. Variability in the expression level of PPARG in your cell line can also significantly impact the observed effect. It is advisable to regularly check PPARG expression levels via qPCR or Western blot.
Q3: My results with this compound are different from what is reported for other PPARG inverse-agonists. Why might this be?
A3: While this compound shares a general mechanism with other PPARG inverse-agonists, differences in chemical structure, covalent binding kinetics, and off-target effects can lead to distinct biological outcomes. Different compounds can stabilize unique receptor conformations, leading to differential recruitment of co-repressors and modulation of different subsets of PPARG target genes. It is crucial to compare results to appropriate controls and consider the specific experimental context.
Q4: I am observing unexpected cell toxicity. Is this a known effect of this compound?
A4: While specific toxicity data for this compound is not widely published, off-target effects are a possibility for any small molecule inhibitor. It is important to distinguish between on-target effects (due to PPARG inhibition) and off-target toxicity. To investigate this, consider using a structurally related but inactive control compound if available. Additionally, performing a dose-response curve and assessing cell viability at various time points can help determine if the observed toxicity is dose-dependent. Rescue experiments using a PPARG agonist might also help to determine if the toxicity is mediated through the intended target.
Q5: There are other compounds with the "BAY" prefix. How can I be sure I am working with the correct molecule?
A5: This is a critical point. The "BAY" designation is used by Bayer for many different investigational compounds. It is essential to verify the full compound name and, if possible, the chemical structure and CAS number. This compound is specifically a PPARG inverse-agonist. Always source the compound from a reputable supplier who can provide a certificate of analysis with detailed quality control data.
Troubleshooting Guides
Issue 1: Weaker than Expected (or No) Inhibition of PPARG Activity
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. 2. Store stock solutions at -20°C or -80°C and protect from light. 3. Minimize freeze-thaw cycles. 4. Verify the purity and integrity of your this compound lot via analytical methods if possible. |
| Low PPARG Expression in the Experimental System | 1. Confirm PPARG mRNA and protein expression levels in your cell line using qPCR and Western blot, respectively. 2. If expression is low, consider using a cell line known to have higher endogenous PPARG levels or an overexpression system. |
| Suboptimal Assay Conditions | 1. Optimize the concentration of this compound and the treatment duration. Covalent inhibitors may require longer incubation times to achieve maximal effect. 2. For cell-based assays, ensure that the cell density is optimal and consistent across experiments. |
| Presence of Competing Ligands | 1. If using serum-containing media, be aware that endogenous PPARG ligands present in the serum may compete with this compound. 2. Consider using charcoal-stripped serum to reduce the concentration of endogenous ligands. |
Issue 2: Inconsistent Effects on Downstream Target Gene Expression
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Effects | 1. The transcriptional landscape and co-repressor availability can vary between cell lines, leading to different responses to PPARG inverse-agonism. 2. Confirm your findings in a second, relevant cell line if possible. |
| Off-Target Effects | 1. At higher concentrations, this compound may have off-target effects that influence gene expression independently of PPARG. 2. Perform a dose-response analysis to identify the optimal concentration range for on-target activity. 3. Use techniques like RNA-seq to get a global view of gene expression changes and identify potential off-target signatures. |
| Complex Transcriptional Regulation | 1. PPARG target genes are often regulated by multiple transcription factors. The effect of this compound may be masked or modulated by other signaling pathways active in your cells. 2. Investigate the activity of other relevant pathways in your experimental model. |
Experimental Protocols
PPARG Reporter Gene Assay
This assay measures the ability of this compound to repress the transcriptional activity of PPARG.
Methodology:
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Cell Culture and Transfection:
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Plate cells (e.g., HEK293T) in a 96-well plate.
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Co-transfect cells with a PPARG expression vector and a reporter plasmid containing a PPARG response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A constitutively active control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
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Compound Treatment:
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After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
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To confirm inverse-agonist activity, you can also co-treat with a known PPARG agonist.
-
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Luciferase Assay:
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After 18-24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
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Data Analysis:
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Normalize the PPRE-luciferase activity to the control luciferase activity.
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Plot the normalized activity against the log of the this compound concentration to determine the IC50 value.
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Co-repressor Recruitment Assay (e.g., TR-FRET)
This biochemical assay directly measures the recruitment of a co-repressor peptide to the PPARG ligand-binding domain (LBD) in the presence of this compound.
Methodology:
-
Reagents:
-
Recombinant purified PPARG-LBD (e.g., GST-tagged).
-
Fluorescently labeled antibody against the tag on the LBD (e.g., terbium-labeled anti-GST).
-
Fluorescently labeled co-repressor peptide (e.g., from NCoR or SMRT, labeled with fluorescein).
-
This compound in a suitable buffer.
-
-
Assay Procedure:
-
In a microplate, combine the PPARG-LBD, the labeled antibody, and the labeled co-repressor peptide in the assay buffer.
-
Add this compound at various concentrations.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters. An increase in the FRET signal indicates the recruitment of the co-repressor peptide to the LBD.
-
-
Data Analysis:
-
Plot the FRET ratio against the log of the this compound concentration to determine the EC50 for co-repressor recruitment.
-
Visualizations
Caption: Signaling pathway of this compound as a PPARG inverse-agonist.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
BAY-5094 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BAY-5094. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] Properly stored, this compound has a shelf life of over two years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A: The solubility of this compound has not been definitively reported by all vendors. It is recommended to first attempt reconstitution in common laboratory solvents such as DMSO or ethanol. For stock solutions, short-term storage (days to weeks) at 0 - 4°C is advised, while long-term storage (months) should be at -20°C.[1] To minimize freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light?
Q4: How stable is this compound in aqueous media and at different pH values?
A: The stability of this compound in aqueous solutions and across different pH ranges has not been publicly documented. The amide linkages in its structure could be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. If experiments require incubation over extended periods, the stability of this compound in the specific medium and pH should be validated. A protocol for assessing stability is provided in the "Experimental Protocols" section.
Q5: What are the potential degradation pathways for this compound?
A: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, which includes amide bonds and a chlorinated aromatic ring, potential degradation mechanisms could include hydrolysis of the amide linkages and dehalogenation. Forced degradation studies, as outlined in the "Experimental Protocols" section, can help to identify the specific degradation products under various stress conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Solid | Temperature | 0 - 4°C | -20°C |
| Light | Store in the dark | Store in the dark | |
| Atmosphere | Dry | Dry | |
| Stock Solution | Temperature | 0 - 4°C | -20°C |
| Light | Protect from light | Protect from light | |
| Freeze/Thaw | Minimize cycles | Minimize cycles |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound in the experimental setup.
Figure 1: Troubleshooting inconsistent results.
Issue 2: Precipitation of this compound in aqueous media.
This may occur if the solubility limit is exceeded when diluting a stock solution into an aqueous buffer.
Figure 2: Troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Figure 3: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Subject both the solid compound and the stock solution to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Processing: For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Analysis of Degradation Products by HPLC
This protocol provides a general method for the analysis of this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase.
-
Injection and Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero sample and the standard. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The retention times of the new peaks can be used to track the formation of specific degradation products. For structural elucidation of the degradation products, LC-MS analysis would be required.
References
Technical Support Center: Troubleshooting Cell Viability Assays with BAY-5094 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with cell viability assays after treatment with BAY-5094, a covalent PPARG inverse-agonist. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guide
Q1: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A1: Fluctuations in IC50 values are a common issue when working with small molecule inhibitors. Several factors can contribute to this variability:
-
Cell Density: The initial number of cells seeded can alter the effective concentration of the inhibitor per cell, leading to shifts in the IC50 value.
-
Assay Incubation Time: The duration of compound exposure can influence the observed inhibitory effect. Longer incubation times may result in lower IC50 values.
-
Cell Passage Number and Confluency: The number of times a cell line has been subcultured (passage number) can affect cellular characteristics and responses to treatment. It is advisable to use cells within a consistent and limited passage number range. Cell confluency, the percentage of the culture surface covered by cells, can also alter cell metabolism and proliferation, impacting results.[1]
-
Reagent Stability: Ensure that this compound and assay reagents are stored correctly and that fresh dilutions are prepared for each experiment to avoid degradation.
Q2: I am observing cell viability greater than 100% at low concentrations of this compound. Is this an error?
A2: This is a phenomenon that can occur with some compounds and assays. Potential causes include:
-
Compound-Assay Interaction: this compound might directly interact with the assay reagents. For example, some compounds can chemically reduce tetrazolium salts (like MTT, MTS, XTT) or inhibit/stabilize luciferase in ATP-based assays, leading to a false positive signal.[2][3][4][5]
-
Hormetic effects: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses.
To troubleshoot this, consider running a cell-free control where you add this compound to the assay medium without cells to see if the compound itself is causing a change in signal.
Q3: My results show high variability between technical replicates within the same experiment. How can I improve this?
A3: High variability in technical replicates often points to issues with pipetting accuracy, uneven cell distribution in the wells, or improper mixing of reagents.[1] To minimize this:
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Ensure cells are in a single-cell suspension before plating.
-
Use calibrated pipettes and be consistent with your technique.
-
When adding reagents, mix the plate gently on an orbital shaker to ensure even distribution.
Q4: How can I be sure that the observed decrease in cell viability is due to the on-target effect of this compound on PPARG?
A4: This is a critical question in drug development. To increase confidence in your results, you can:
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Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets PPARG produces a similar phenotype, it strengthens the evidence for an on-target effect.[6]
-
Perform a Rescue Experiment: Overexpression of the target protein (PPARG) may "soak up" the inhibitor, requiring a higher concentration to achieve the same effect.[6]
-
Dose-Response Curve Analysis: The potency of this compound in eliciting the phenotype should correlate with its known potency for inhibiting PPARG.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[7] As an inverse agonist, it binds to PPARG and reduces its basal activity. PPARG is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[8][9][10]
Q2: Which cell viability assay is best to use with this compound?
A2: The choice of assay depends on your cell type and experimental question. Here's a brief overview of common assays:
-
Tetrazolium-Based Assays (MTT, MTS, XTT): These colorimetric assays measure metabolic activity. They are widely used but can be susceptible to interference from compounds that have reducing potential.[4][5][6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP, which correlates with the number of metabolically active cells.[1][11][12] They are generally more sensitive than tetrazolium assays but can be affected by compounds that inhibit luciferase.[2][3]
It is recommended to confirm results from one type of assay with another that uses a different detection method to rule out assay-specific artifacts.
Q3: How should I prepare and store this compound?
A3: For specific storage and handling instructions, always refer to the manufacturer's datasheet. Generally, small molecules should be stored at low temperatures (e.g., -20°C) and protected from light to maintain stability.[7] It is also recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: What is the "edge effect" in multi-well plates and how can I avoid it?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a multi-well plate behave differently from the interior wells, often due to increased evaporation. To mitigate this, you can fill the outer wells with sterile water or PBS and not use them for experimental samples.[1]
Data Presentation
Below is a hypothetical example of how to present cell viability data for this compound treatment.
| This compound Concentration (µM) | Average Absorbance (OD 490 nm) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.10 | 0.09 | 88.0% |
| 10 | 0.75 | 0.06 | 60.0% |
| 50 | 0.40 | 0.05 | 32.0% |
| 100 | 0.25 | 0.04 | 20.0% |
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[7][13]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[7][13]
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[13]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be adapted as needed.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTS Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11][12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11][12]
-
Mixing: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Visualizations
Caption: Simplified PPARG signaling pathway with this compound interaction.
Caption: A typical workflow for a cell viability experiment.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving the In Vivo Bioavailability of BAY-5094
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in vivo bioavailability of the covalent PPARG inverse-agonist, BAY-5094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is identified as a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] This mechanism of action suggests its potential for use in treating disorders characterized by hyperactivation of PPARG.[1]
Q2: What are the known physicochemical properties of this compound?
Q3: What are the common reasons for poor in vivo bioavailability of research compounds like this compound?
A3: Poor oral bioavailability is a frequent challenge in drug development and can be attributed to several factors.[2][3] These include:
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Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[4][5]
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[6]
-
Instability: The compound may degrade in the harsh environment of the gastrointestinal tract.[7]
Q4: What general strategies can be employed to improve the bioavailability of poorly soluble drugs?
A4: Several formulation and chemical modification strategies can be explored to enhance the bioavailability of poorly soluble compounds.[8][9] These include:
-
Particle size reduction: Increasing the surface area of the drug through techniques like micronization or nanosuspension can improve dissolution rate.[4]
-
Solid dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.[4]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[4]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[4]
-
Prodrug approach: Modifying the drug molecule to a more soluble or permeable form that converts back to the active drug in vivo.[9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound and suggests potential solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. | 1. Formulation Optimization: Explore different formulation strategies known to improve the solubility and dissolution of poorly soluble compounds. See the detailed protocols below for preparing a nanosuspension or a solid dispersion. 2. Food Effect Study: Investigate the effect of food on the absorption of this compound. Administer the compound with and without a high-fat meal to assess any significant differences in bioavailability. |
| Low or undetectable plasma concentrations after oral administration. | 1. Poor aqueous solubility. 2. Low intestinal permeability. 3. High first-pass metabolism. | 1. Increase Solubility: Employ solubility enhancement techniques as outlined in the FAQs and detailed in the experimental protocols. 2. Assess Permeability: Conduct in vitro permeability assays (e.g., Caco-2 cell model) to understand the transport mechanism across the intestinal barrier. 3. Inhibit Metabolism: Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known) in a preclinical model to assess the impact of first-pass metabolism. |
| Precipitation of the compound observed in the dosing vehicle. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Vehicle Screening: Test a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a vehicle that can maintain this compound in solution at the desired concentration. 2. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the pH of the dosing vehicle if the compound has ionizable groups. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a method to increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or similar wet milling apparatus
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the milling media to the suspension at a ratio of 1:1 by volume.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C) for a predetermined time (e.g., 4-8 hours).
-
Periodically withdraw samples to monitor the particle size distribution until the desired size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation
This protocol aims to enhance the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable organic solvent to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Nanosuspension | 10 | 250 ± 60 | 1.0 | 1200 ± 300 | 480 |
| Solid Dispersion | 10 | 350 ± 90 | 1.0 | 1800 ± 450 | 720 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Workflow for improving this compound bioavailability.
References
- 1. medkoo.com [medkoo.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Addressing variability in BAY-5094 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental results when working with BAY-5094, a covalent PPARG inverse-agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] As an inverse-agonist, it binds to the PPARG receptor and reduces its constitutive activity. Its covalent binding nature implies a prolonged duration of action.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound.
| Storage Condition | Duration | Recommendation |
| Solid Form | Short-term (days to weeks) | 0 - 4°C, dry and dark.[1] |
| Long-term (months to years) | -20°C, dry and dark.[1] | |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C.[1] |
| Long-term (months) | -20°C.[1] |
This data is based on general recommendations for similar compounds and may need to be optimized for your specific solvent and experimental conditions.
Q3: What is the recommended solvent for dissolving this compound?
A3: The solubility of this compound may vary. It is recommended to consult the manufacturer's certificate of analysis for the specific lot you are using. For many organic small molecules, DMSO is a common solvent for creating high-concentration stock solutions.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
A4: Variability in experimental replicates can arise from several factors, including inconsistent compound preparation, cell culture inconsistencies, assay execution, and data analysis. Please refer to the troubleshooting section for a detailed guide.
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High IC50 value or no effect | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Low cell permeability: The compound is not efficiently entering the cells. | Increase incubation time or use a permeabilizing agent if compatible with the assay. | |
| Cell line resistance: The target cells may not be sensitive to PPARG inverse-agonism. | Use a positive control compound known to elicit a response in your cell line. Confirm PPARG expression in your cells. | |
| High background signal | Assay interference: The compound may interfere with the assay readout (e.g., fluorescence, luminescence). | Run a control with the compound in the absence of cells to check for assay interference. |
| Cell stress: High concentrations of the solvent (e.g., DMSO) or the compound itself may be causing cellular stress. | Ensure the final solvent concentration is low and consistent across all wells. Perform a cytotoxicity assay. | |
| Inconsistent dose-response curve | Pipetting errors: Inaccurate serial dilutions or dispensing of the compound. | Use calibrated pipettes and perform serial dilutions carefully. |
| Edge effects in microplates: Evaporation or temperature gradients across the plate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure uniform incubation conditions. |
Experimental Workflow for a Cell-Based PPARG Reporter Assay
Caption: A typical experimental workflow for a PPARG reporter assay.
Signaling Pathway
Theoretical Signaling Pathway of this compound as a PPARG Inverse-Agonist
Caption: The inhibitory effect of this compound on the PPARG signaling pathway.
Detailed Experimental Protocols
General Protocol for a Cell-Based Luciferase Reporter Assay
-
Cell Seeding:
-
Culture cells expressing a PPARG-responsive luciferase reporter construct to ~80% confluency.
-
Trypsinize and seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls: vehicle control (DMSO), positive control (a known PPARG agonist), and negative control (untreated cells).
-
Incubate for a pre-determined duration (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla) or to cell viability.
-
Plot the normalized data as a function of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Covalent Modification of PPARG by BAY-5094
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to confirm the covalent modification of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) by the inverse agonist BAY-5094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with PPARG?
A1: this compound is an orally bioavailable covalent inverse agonist of PPARG.[1][2][3] It functions by forming a covalent bond with a specific cysteine residue within the ligand-binding domain (LBD) of PPARG.[4][5] This modification induces a conformational change in the receptor that promotes the recruitment of corepressors, leading to the repression of PPARG target gene expression.[1][6][7]
Q2: Why is it important to confirm the covalent modification of PPARG by this compound?
A2: Confirming covalent modification is crucial for several reasons:
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Mechanism of Action Validation: It verifies that this compound is engaging its target as designed.
-
Structure-Activity Relationship (SAR) Studies: Understanding the covalent interaction helps in the design of more potent and selective inhibitors.
-
Selectivity Profiling: Demonstrating target-specific covalent binding helps to rule out off-target effects.
-
Translational Studies: Ensuring target engagement is a critical step in preclinical and clinical development.
Q3: What are the primary methods to confirm covalent modification?
A3: The primary methods for directly confirming covalent modification are:
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Mass Spectrometry (MS): This is the most common and definitive method. It can be used to measure the mass increase of the protein upon modification (intact protein analysis) and to identify the specific amino acid residue that is modified (peptide mapping or bottom-up proteomics).[8][9][10]
-
X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, visually confirming the covalent bond and the binding site.[11][12]
Q4: Are there any indirect methods to support the confirmation of covalent binding?
A4: Yes, several indirect methods can provide strong evidence for covalent modification:
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Washout Experiments: The biological effect of a covalent inhibitor should persist even after the compound is removed from the experimental system, whereas the effect of a reversible inhibitor would diminish.[13][14][15]
-
Functional Assays: As this compound is an inverse agonist, its covalent binding can be indirectly confirmed by measuring the sustained repression of known PPARG target genes (e.g., FABP4, ANGPTL4, IL1B).[6][16]
-
Competition Binding Assays: Pre-incubation with this compound should irreversibly block the binding of other known PPARG ligands.
Troubleshooting Guides
Mass Spectrometry Analysis
Issue 1: No mass shift is observed in the intact protein analysis after incubation with this compound.
| Possible Cause | Troubleshooting Step |
| Low reaction efficiency | Increase the incubation time and/or the concentration of this compound. Optimize buffer conditions (pH, temperature). |
| Protein instability | Ensure the purity and stability of the recombinant PPARG protein. Perform the reaction at a lower temperature. |
| Instrumental issues | Check the mass spectrometer calibration and resolution. Ensure proper ionization of the protein-ligand adduct. |
| Compound degradation | Verify the integrity and purity of the this compound stock solution. |
Issue 2: Difficulty in identifying the modified peptide in bottom-up proteomics.
| Possible Cause | Troubleshooting Step |
| Low abundance of the modified peptide | Enrich for the modified peptide using affinity purification methods if a tagged version of the compound is available. |
| Inefficient enzymatic digestion | Optimize the digestion protocol (enzyme-to-protein ratio, digestion time, denaturing conditions). Try a different protease. |
| Poor ionization/fragmentation of the modified peptide | Adjust the mass spectrometry acquisition parameters. Use different fragmentation techniques (e.g., ETD instead of CID). |
| Complex spectra | Use high-resolution mass spectrometry to improve mass accuracy. Employ specialized data analysis software for identifying post-translational modifications.[17] |
X-ray Crystallography
Issue: Difficulty in obtaining high-quality crystals of the PPARG-BAY-5094 complex.
| Possible Cause | Troubleshooting Step |
| Protein heterogeneity | Ensure high purity and homogeneity of the PPARG protein. Mass spectrometry can be used to check for complete modification by this compound. |
| Protein instability | Screen a wide range of crystallization conditions (precipitants, pH, temperature). Consider co-crystallization with a co-repressor peptide to stabilize the complex. |
| Low affinity of pre-covalent binding | For some covalent inhibitors, a stable pre-covalent interaction is necessary for the subsequent covalent reaction to occur efficiently within the crystal lattice. Optimizing soaking conditions (time, concentration) may be required.[1][3] |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry
Objective: To determine if this compound forms a covalent adduct with PPARG by measuring the mass of the intact protein before and after incubation with the compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant human PPARG LBD at a concentration of 5 µM in an MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
Incubate PPARG with a 5-fold molar excess of this compound (final concentration 25 µM) for 1 hour at room temperature. A control sample with DMSO only should be run in parallel.
-
-
LC-MS Analysis:
-
Stop the reaction by adding 0.1% trifluoroacetic acid (TFA).
-
Separate the protein from unbound compound using a reverse-phase C4 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Analyze the eluting protein using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectra to obtain the average mass of the protein.
-
Compare the mass of the this compound-treated PPARG with the DMSO-treated control. A mass increase corresponding to the molecular weight of this compound (minus any leaving groups) confirms covalent modification.
-
Protocol 2: Peptide Mapping by LC-MS/MS (Bottom-Up Proteomics)
Objective: To identify the specific cysteine residue in PPARG that is covalently modified by this compound.
Methodology:
-
Sample Preparation and Digestion:
-
Incubate PPARG with this compound as described in Protocol 1.
-
Denature the protein using 8 M urea.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the non-modified cysteines with iodoacetamide (IAM).
-
Dilute the urea concentration to less than 1 M and digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a reverse-phase C18 column with a water/acetonitrile gradient.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) operating in data-dependent acquisition (DDA) mode to acquire both MS1 and MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the human PPARG protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound adduct on cysteine as a variable modification.
-
The identification of a peptide with the mass corresponding to the covalent modification will pinpoint the exact binding site.
-
Protocol 3: Cellular Washout Experiment
Objective: To indirectly confirm the covalent nature of this compound's interaction with PPARG in a cellular context.
Methodology:
-
Cell Treatment:
-
Plate cells known to be sensitive to PPARG inverse agonism (e.g., UM-UC-9 bladder cancer cells) and allow them to adhere.
-
Treat the cells with a saturating concentration of this compound (e.g., 1 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
-
Washout Procedure:
-
Functional Readout:
-
After a desired time point (e.g., 24 or 48 hours post-washout), harvest the cells.
-
Analyze the expression of a known PPARG target gene (e.g., FABP4) using RT-qPCR.
-
-
Data Analysis:
-
Compare the target gene expression levels between the continuous exposure, washout, and vehicle control groups. Persistent repression of the target gene in the washout group is indicative of a covalent interaction.
-
Quantitative Data Summary
| Parameter | This compound | Reference Compound (T0070907) | Notes |
| Binding Mechanism | Covalent Inverse Agonist | Covalent Inverse Agonist | Both compounds form a covalent bond with a cysteine in the PPARG LBD. |
| Cellular Potency (GI50 in UM-UC-9 cells) | 6 nM - >500 nM (compound dependent) | ~250 nM | Data for a related series of compounds, FX-909, shows GI50 values in a similar range.[16] |
| Target Gene Repression (IC50) | 1.3 - 1.7 nM | Not reported in direct comparison | Data for a related compound, FX-909, on different target genes.[16] |
Visualizations
Experimental Workflow for Covalent Modification Confirmation
Caption: Workflow for confirming covalent modification of PPARG.
PPARG Signaling Pathway Modulation by this compound
References
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 11. Characterization of covalent bond formation between PPARγ and oxo-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insight into PPARgamma activation through covalent modification with endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. portlandpress.com [portlandpress.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PPARγ Inverse-Agonists: Profiling BAY-5094 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-5094 with other prominent peroxisome proliferator-activated receptor gamma (PPARγ) inverse-agonists. The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of metabolic diseases, inflammation, and oncology, particularly in the context of luminal bladder cancer where PPARγ is a known lineage driver. This document summarizes key performance metrics, details experimental methodologies, and visualizes essential pathways and workflows to facilitate a deeper understanding of the comparative pharmacology of these compounds.
Introduction to PPARγ Inverse-Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. While PPARγ agonists have been utilized clinically, they are associated with certain adverse effects. Inverse-agonists of PPARγ represent an alternative therapeutic strategy. Unlike neutral antagonists that simply block agonist activity, inverse-agonists actively repress the basal transcriptional activity of PPARγ. They achieve this by inducing a conformational change in the receptor that promotes the recruitment of co-repressor proteins, leading to the downregulation of PPARγ target genes. This mechanism of action is of significant interest for treating diseases driven by PPARγ hyperactivation, such as certain cancers.
Quantitative Comparison of PPARγ Inverse-Agonists
The following tables summarize the in vitro performance of this compound and other well-characterized PPARγ inverse-agonists. The data has been compiled from various studies to provide a comparative overview of their potency in co-repressor recruitment, suppression of target gene expression, and antiproliferative activity.
Table 1: Co-repressor Recruitment and Target Gene Repression
| Compound | Co-repressor Recruitment (NCOR2) EC50 (nM) | Emax (%) | Target Gene Repression (FABP4) IC50 (nM) | Emax (%) | Cell Line for Gene Repression |
| BAY-4931 | 1.8 ± 0.1 | 100 ± 1 | 3.5 ± 0.2 | 96 ± 0 | RT112-FABP4-NLucP |
| BAY-0069 | 13 ± 2 | 75 ± 1 | 42 ± 5 | 92 ± 1 | RT112-FABP4-NLucP |
| T0070907 | 15 ± 2 | 68 ± 1 | 24 ± 4 | 93 ± 1 | RT112-FABP4-NLucP |
| SR10221 | 110 ± 10 | 25 ± 0 | 1200 ± 200 | 83 ± 1 | RT112-FABP4-NLucP |
| BAY-5516 | 6.1 ± 3.6 | Not Reported | Not Reported | Not Reported | Not Reported |
EC50: Half-maximal effective concentration. Emax: Maximum effect. IC50: Half-maximal inhibitory concentration. Data for BAY-4931, BAY-0069, T0070907, and SR10221 are from the same study for direct comparison. Data for BAY-5516 is from a separate source and may not be directly comparable. Quantitative data for this compound was not available in the reviewed literature.
Table 2: Antiproliferative Activity in Bladder Cancer Cell Lines
| Compound | Antiproliferative IC50 (nM) | Cell Line |
| BAY-4931 | 16 ± 2 | UM-UC-9 |
| BAY-0069 | 220 ± 20 | UM-UC-9 |
| T0070907 | 160 ± 20 | UM-UC-9 |
| SR10221 | >10,000 | UM-UC-9 |
| FX-909 | 6 - >500 (cell line dependent) | Panel of 14 UC cell lines |
IC50: Half-maximal inhibitory concentration. UC: Urothelial Carcinoma. Data for BAY-4931, BAY-0069, T0070907, and SR10221 are from the same study. Data for FX-909 is from a separate study. Quantitative antiproliferative data for this compound was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Co-repressor Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a co-repressor peptide.
-
Reagents and Materials:
-
GST-tagged human PPARγ-LBD
-
LanthaScreen™ Tb-anti-GST Antibody
-
Fluorescein-labeled co-repressor peptide (e.g., NCOR2)
-
Test compounds (e.g., this compound) and controls (e.g., T0070907, SR10221)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well microplates
-
-
Procedure:
-
Prepare a solution of PPARγ-LBD and Tb-anti-GST antibody in assay buffer.
-
Prepare a solution of the fluorescein-labeled co-repressor peptide in assay buffer.
-
Dispense the test compounds at various concentrations into the microplate wells.
-
Add the PPARγ-LBD/antibody mix to the wells and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Add the co-repressor peptide solution to the wells.
-
Incubate the plate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, with excitation at 340 nm and emission at 495 nm and 520 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.
-
Target Gene Expression Analysis (Quantitative Real-Time PCR - RT-qPCR)
This method is used to measure the change in mRNA levels of PPARγ target genes, such as FABP4, in response to treatment with an inverse-agonist.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., RT112 bladder cancer cells) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., FABP4) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Plot the relative gene expression against the logarithm of the compound concentration to determine the IC50 value.
-
Antiproliferative Assay
This assay determines the effect of the inverse-agonists on the proliferation of cancer cell lines.
-
Cell Culture and Treatment:
-
Seed a cancer cell line sensitive to PPARγ modulation (e.g., UM-UC-9) in 96-well plates at a low density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
-
Proliferation Measurement:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-7 days).
-
Measure cell viability/proliferation using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis:
-
Plot the luminescence signal (proportional to cell number) against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which a compound inhibits 50% of cell proliferation, by fitting the data to a dose-response curve.
-
Conclusion
The available data indicates that compounds like BAY-4931 and FX-909 are potent PPARγ inverse-agonists with significant antiproliferative effects in bladder cancer cell lines. While this compound is described as an orally bioavailable covalent PPARγ inverse-agonist with in vivo activity comparable to SR10221, specific quantitative in vitro data for direct comparison was not found in the publicly available literature reviewed for this guide. The experimental protocols and pathway diagrams provided herein offer a framework for the continued investigation and comparison of these and other novel PPARγ modulators. Further studies are warranted to fully elucidate the comparative pharmacology of this compound and its analogs.
In Vivo Efficacy of BAY-5094 versus SR10221: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonists, BAY-5094 and SR10221. Both compounds have been investigated for their therapeutic potential, particularly in the context of bladder cancer where PPARγ is a known lineage driver. This document summarizes the available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in the objective assessment of these two molecules.
Executive Summary
This compound is a covalent PPARγ inverse agonist, while SR10221 is a non-covalent inverse agonist of the same nuclear receptor. Both compounds exert their effects by repressing the transcriptional activity of PPARγ, leading to anti-proliferative effects in cancer cells with activated PPARγ signaling. Preclinical studies suggest that both compounds demonstrate in vivo activity. A direct comparison of a close analog of this compound, BAY-0069, with SR10221 in a bladder cancer xenograft model revealed comparable pharmacodynamic effects, specifically the downregulation of the PPARγ target gene, FABP4. However, publicly available literature lacks a head-to-head in vivo comparison of this compound and SR10221 with respect to tumor growth inhibition. This guide presents the available data to facilitate a scientific comparison.
Data Presentation
Table 1: In Vitro Activity of this compound and SR10221
| Parameter | This compound (and close analogs) | SR10221 | Reference |
| Target | Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) | Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) | [1] |
| Mechanism of Action | Covalent Inverse Agonist | Non-covalent Inverse Agonist | [1] |
| In Vitro Efficacy | Robust regulation of PPARγ target genes and antiproliferative effects in sensitive cell lines. | Represses downstream PPARγ target genes leading to growth inhibition in bladder cancer cell lines. | [1][2] |
Table 2: In Vivo Pharmacodynamic Comparison (BAY-0069 vs. SR10221)
| Animal Model | Compound | Dosing | Pharmacodynamic Endpoint | Result | Reference |
| RT112 Bladder Cancer Xenograft | BAY-0069 | Not Specified | FABP4 mRNA downregulation | Modest downregulation | [3] |
| RT112 Bladder Cancer Xenograft | SR10221 | Not Specified | FABP4 mRNA downregulation | Comparable to BAY-0069 | [3] |
Note: BAY-0069 is a close structural analog of this compound, and this study provides the most direct available in vivo comparison to SR10221.
Experimental Protocols
Bladder Cancer Xenograft Model for In Vivo Efficacy Studies
The following is a generalized protocol for establishing and utilizing a bladder cancer xenograft model to evaluate the in vivo efficacy of compounds like this compound and SR10221, based on common practices in the field.
1. Cell Culture:
-
Human bladder cancer cell lines (e.g., RT112, UM-UC-9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Husbandry:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of human tumor cells.
-
Animals are housed in a pathogen-free environment with access to sterile food and water.
3. Tumor Implantation:
-
Cultured bladder cancer cells are harvested, washed, and resuspended in a suitable vehicle like PBS or Matrigel.
-
A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
5. Compound Administration:
-
This compound or SR10221 is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dosing is performed according to a predetermined schedule (e.g., daily, twice daily) for a specified duration.
-
The control group receives the vehicle alone.
6. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition is monitored throughout the study. The percentage of tumor growth inhibition (%TGI) is a common metric.
-
Secondary Endpoints:
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot, qPCR for target gene expression like FABP4).
-
Visualizations
Signaling Pathway of PPARγ Inverse Agonists
Caption: Mechanism of PPARγ inverse agonism.
Experimental Workflow for In Vivo Efficacy Study
Caption: Xenograft study workflow.
Logical Relationship of the Comparison
References
- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists and . | Broad Institute [broadinstitute.org]
- 2. SR10221 | PPAR | 1415321-64-0 | Invivochem [invivochem.com]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of BAY-5094: A Comparative Guide to PPARγ Target Gene Repression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-5094, a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with other known PPARγ modulators. The objective is to validate the repressive effect of this compound on PPARγ target genes by presenting supporting experimental data and detailed protocols.
Comparative Analysis of PPARγ Modulators
To contextualize the efficacy of this compound, its performance is compared against a selection of alternative PPARγ modulators, including an inverse agonist (SR10221) and two antagonists (GW9662 and T0070907). The following table summarizes their in vitro activities.
| Compound | Type | Mechanism of Action | IC50 / Ki | Selectivity |
| This compound | Covalent Inverse Agonist | Covalently binds to PPARγ, inducing a repressive conformation. | Not explicitly found, but described as a potent inverse agonist. | High selectivity for PPARγ. |
| SR10221 | Inverse Agonist | Non-covalently binds to PPARγ, promoting a repressive state. | IC50: 1.6 nM (in a FABP4 reporter assay) | Selective for PPARγ. |
| GW9662 | Antagonist | Irreversibly binds to PPARγ, blocking agonist activity. | IC50: 3.3 nM | Selective for PPARγ over PPARα and PPARδ. |
| T0070907 | Antagonist | Covalently modifies PPARγ, antagonizing its function. | IC50: 1 nM; Ki: 1 nM | >800-fold selective for PPARγ over PPARα and PPARδ. |
Repression of PPARγ Target Genes
This compound, as a PPARγ inverse agonist, is designed to actively repress the basal transcription of PPARγ target genes. This is a key differentiator from antagonists, which primarily block the activation by agonists. The table below outlines the expected and reported effects of these compounds on key PPARγ target genes involved in adipogenesis and lipid metabolism.
| Target Gene | Function in Adipogenesis & Lipid Metabolism | Expected Effect of this compound | Reported Effects of Comparators |
| FABP4 (aP2) | Fatty acid uptake and transport. | Repression | SR10221 represses PPARγ target genes. GW9662 can inhibit agonist-induced aP2 expression. |
| ADIPOQ (Adiponectin) | Insulin-sensitizing and anti-inflammatory adipokine. | Repression | SR10221 is expected to repress ADIPOQ expression. |
| PLIN2 (ADRP) | Lipid droplet formation and storage. | Repression | GW9662 has been shown to unexpectedly induce PLIN2 expression in macrophages via PPARδ activation. |
| CD36 | Fatty acid and oxidized LDL uptake. | Repression | T0070907 is expected to block agonist-induced CD36 expression. |
Experimental Validation Protocols
To facilitate the independent validation of this compound's effects, detailed protocols for key experiments are provided below.
Experimental Workflow for Validating PPARγ Repression
The following diagram illustrates a typical workflow to assess the efficacy of a PPARγ inverse agonist like this compound.
Head-to-Head Comparison: BAY-5094 and BAY-5516, Novel Covalent PPARγ Inverse Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two novel covalent inverse agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): BAY-5094 and BAY-5516. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
This compound and BAY-5516 are orally bioavailable 4-chloro-6-fluoroisophthalamides designed to modulate PPARγ activity.[1] As a ligand-activated transcription factor, PPARγ is a key regulator of adipogenesis, inflammation, and lipid metabolism.[1] Its hyperactivation has been implicated in certain cancers, such as luminal bladder cancer, making it a promising therapeutic target.[1][2] Inverse agonists, unlike antagonists which simply block agonist activity, actively repress the basal transcriptional activity of their target receptors.[1][2] this compound and BAY-5516 represent a new generation of tools for exploring the in vivo therapeutic potential of PPARγ inverse agonism.[1]
Quantitative Performance Data
The following table summarizes the key in vitro performance metrics for this compound and BAY-5516.
| Parameter | This compound | BAY-5516 |
| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |
| Mechanism of Action | Covalent Inverse Agonist | Covalent Inverse Agonist |
| IC50 (PPARG) | Data not available in searched documents | 6.1 ± 3.6 nM[3] |
| Chemical Formula | C25H22ClF3N2O3 | Data not available in searched documents |
| Molecular Weight | 490.91 g/mol | Data not available in searched documents |
Signaling Pathway of PPARγ Inverse Agonism
PPARγ, upon binding to its endogenous or synthetic agonists, typically forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.
Covalent inverse agonists like this compound and BAY-5516 disrupt this process. They bind to a cysteine residue within the PPARγ ligand-binding domain (LBD), inducing a conformational change that promotes the recruitment of corepressors (e.g., NCoR1, SMRT) instead of coactivators. This corepressor complex actively represses the transcription of PPARγ target genes.
Caption: PPARγ signaling pathway modulation by agonists and covalent inverse agonists.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and BAY-5516 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Corepressor Recruitment
This assay is designed to measure the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide.
Experimental Workflow:
Caption: Workflow for the PPARγ corepressor recruitment TR-FRET assay.
Detailed Steps:
-
Reagent Preparation: All reagents are prepared in an appropriate assay buffer. Test compounds (this compound or BAY-5516) are serially diluted to create a dose-response curve.
-
Dispensing: The PPARγ LBD, RXRα LBD, biotinylated NCOR1 peptide, and test compounds are added to the wells of a 384-well plate.
-
Incubation: The plate is incubated to allow for compound binding and complex formation.
-
Detection Reagent Addition: A mixture of terbium cryptate-labeled anti-His tag antibody (to bind the His-tagged LBD) and streptavidin-d2 (to bind the biotinylated peptide) is added to each well.
-
Final Incubation: The plate is incubated for a second period to allow the detection reagents to bind to the complex.
-
Measurement: The plate is read on a TR-FRET compatible plate reader. The terbium cryptate is excited at 340 nm, and fluorescence emission is measured at 620 nm (terbium emission) and 665 nm (d2 emission, indicative of FRET).
-
Data Analysis: The ratio of the emission at 665 nm to that at 620 nm is calculated. An increase in this ratio indicates recruitment of the corepressor peptide to the PPARγ LBD. The data are then plotted against the compound concentration to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment: Cells are treated with either the test compound (this compound or BAY-5516) or a vehicle control (e.g., DMSO) and incubated.
-
Cell Lysis: After incubation, the cells are harvested and lysed to release the cellular proteins.
-
Heat Challenge: The cell lysates are divided into aliquots and heated at different temperatures for a short period.
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to separate the denatured, aggregated proteins (pellet) from the soluble proteins (supernatant).
-
Protein Detection: The amount of soluble PPARγ remaining in the supernatant at each temperature is quantified, typically by Western blotting using a PPARγ-specific antibody.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble PPARγ as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound compared to the vehicle control indicates that the compound has bound to and stabilized PPARγ.
Conclusion
This compound and BAY-5516 are potent, orally bioavailable covalent inverse agonists of PPARγ. The available data for BAY-5516 indicates a high potency with an IC50 in the low nanomolar range. While specific comparative data for this compound is not as readily available in the public domain, its inclusion in key research alongside BAY-5516 suggests it is a similarly important tool compound for the study of PPARγ inverse agonism. The experimental protocols outlined provide a basis for the further characterization and comparison of these and other PPARγ modulators. The continued investigation of these compounds will be valuable for understanding the therapeutic potential of PPARγ inverse agonism in oncology and other disease areas.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Analysis of the Anti-proliferative Efficacy of BAY-5094 in Luminal Bladder Cancer
A detailed guide for researchers, scientists, and drug development professionals on the anti-proliferative effects of the novel PPARγ inverse agonist, BAY-5094, in comparison to standard-of-care chemotherapies. This guide provides a comprehensive overview of supporting experimental data, detailed methodologies, and key signaling pathways.
Introduction
This compound is a novel, orally bioavailable, covalent inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a ligand-activated transcription factor that has been identified as a key driver in a subset of luminal bladder cancers. As an inverse agonist, this compound is designed to suppress the transcriptional activity of PPARγ, thereby inhibiting the growth of PPARγ-dependent cancer cells. This guide provides a cross-validation of the anti-proliferative effects of this compound against established chemotherapeutic agents used in the treatment of bladder cancer, namely cisplatin, gemcitabine, and the components of the MVAC regimen (methotrexate, vinblastine, doxorubicin, and cisplatin).
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of this compound and comparator drugs was assessed in various luminal bladder cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| This compound | UM-UC-9 | Data not publicly available | Not specified | |
| HT-1197 | Data not publicly available | Not specified | ||
| Cisplatin | T24 | 7.637 | 48 hours | [1] |
| RT4 | 7.426 | 48 hours | [1] | |
| HT-1197 | Resistant (IC50 > 10 µM) | 48 hours | [2][3] | |
| SW780 | Sensitive | 48 hours | [2][3] | |
| RT112 | Similar to HT1197 | 48 hours | [1] | |
| HT1376 | Most sensitive | 48 hours | [1] | |
| Gemcitabine | TCC-SUP | RI = 12.8 | Not specified | [4] |
| RT-112 | RI = 27.3 | Not specified | [4] | |
| UM-UC-3 | RI = 56.3 | Not specified | [4] | |
| Doxorubicin | TCC-SUPVBL | RI = 19.0 | Not specified | [4] |
Note: Specific IC50 values for this compound in the UM-UC-9 and HT-1197 cell lines, which are particularly relevant for PPARγ-driven cancers, are not yet publicly available in the reviewed literature. The data for comparator drugs are compiled from various sources and may have been generated under different experimental conditions. RI denotes the Resistance Index.
Experimental Protocols
The following are generalized protocols for commonly used cell proliferation assays. The specific parameters for the this compound studies are detailed in the primary research publications.
Cell Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Bladder cancer cells (e.g., UM-UC-9, HT-1197) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs (e.g., cisplatin, gemcitabine) for a specified duration (e.g., 48 or 72 hours).
-
Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. The plates are then incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values are then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PPARγ inverse agonist.
Experimental Workflow for Anti-proliferative Assay
Caption: Workflow for determining the anti-proliferative effects of test compounds.
Conclusion
This compound represents a promising targeted therapy for luminal bladder cancers characterized by PPARγ activation. While direct comparative data with standard-of-care chemotherapies under identical experimental conditions is still emerging, the mechanism of action of this compound suggests a more specific anti-tumor effect with a potentially favorable toxicity profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in this patient population. The data and protocols presented in this guide offer a foundational understanding for researchers and clinicians interested in the development and evaluation of this novel therapeutic agent.
References
BAY-5094 vs. PPARG Agonists: A Comparative Analysis of Opposing Mechanisms
A detailed guide for researchers, scientists, and drug development professionals comparing the preclinical data and mechanisms of the covalent PPARG inverse-agonist BAY-5094 and traditional PPARG agonists.
This guide provides a comprehensive comparison of the experimental data and underlying mechanisms of this compound, a covalent inverse-agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), and classical PPARG agonists. While both compound classes target the same nuclear receptor, their opposing modes of action lead to distinct downstream biological effects and therapeutic applications. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes the distinct signaling pathways.
Introduction: A Tale of Two Modulators
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1] For decades, PPARG agonists , such as the thiazolidinedione (TZD) class of drugs, have been utilized for their insulin-sensitizing effects in the treatment of type 2 diabetes.[2] These agonists activate PPARG, leading to the transcription of genes that promote glucose uptake and fatty acid storage.
In contrast, a newer class of compounds, known as PPARG inverse-agonists , are being explored for therapeutic applications where PPARG activity is pathologically elevated, such as in certain cancers.[3][4] this compound is a novel, orally bioavailable, covalent PPARG inverse-agonist.[5][6] Unlike agonists that activate PPARG, this compound suppresses its basal transcriptional activity.[5] This guide will dissect the fundamental differences between these two classes of PPARG modulators.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the biochemical and cellular activities of PPARG agonists and the inverse-agonist this compound.
Table 1: Biochemical Activity Profile
| Parameter | PPARG Agonists (e.g., Rosiglitazone) | This compound (PPARG Inverse-Agonist) | Reference |
| Mechanism of Action | Activates PPARG, promoting coactivator recruitment | Suppresses basal PPARG activity, promoting corepressor recruitment | [7][8] |
| Coregulator Interaction | Enhances binding of coactivators (e.g., MED1) | Enhances binding of corepressors (e.g., NCOR1/2) | [7][8] |
| Covalent Binding | No | Yes (covalent modification of Cys285 in the PPARG ligand-binding domain) | [5] |
Table 2: Cellular Activity and Gene Expression
| Parameter | PPARG Agonists (e.g., Rosiglitazone) | This compound (PPARG Inverse-Agonist) | Reference |
| Effect on PPARG Target Genes | Upregulation of canonical target genes (e.g., FABP4, ADIPOQ) | Repression of canonical target genes | [5][7] |
| Therapeutic Indication | Type 2 Diabetes, Insulin Resistance | Investigational for luminal bladder cancer with PPARG hyperactivation | [2][3] |
| In Vivo Effect | Improved insulin sensitivity, increased adipogenesis | Pharmacodynamic regulation of PPARG target gene expression in vivo | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways initiated by PPARG agonists and the inverse-agonist this compound.
Caption: PPARG Agonist Signaling Pathway.
Caption: this compound (PPARG Inverse-Agonist) Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coregulator Interaction Assay
This assay is used to measure the recruitment of coactivator or corepressor peptides to the PPARG ligand-binding domain (LBD) in the presence of a test compound.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged PPARG-LBD) to an acceptor fluorophore (e.g., fluorescein-labeled coregulator peptide).[9] This energy transfer only occurs when the donor and acceptor are in close proximity, which happens upon peptide recruitment to the LBD. The resulting TR-FRET signal is proportional to the extent of coregulator binding.[9]
-
Protocol Outline:
-
A reaction mixture is prepared containing GST-tagged PPARG-LBD, a terbium-labeled anti-GST antibody, and the test compound (e.g., this compound or a PPARG agonist) in an appropriate assay buffer.[10]
-
A fluorescein-labeled coregulator peptide (either a coactivator like MED1 or a corepressor like NCOR1/2) is added to the mixture.[11]
-
The reaction is incubated at room temperature to allow for binding equilibrium to be reached.[11]
-
The TR-FRET signal is measured using a microplate reader with excitation at approximately 340 nm and emission detection at both donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a time delay.[9][12]
-
The ratio of acceptor to donor emission is calculated to determine the extent of coregulator recruitment. Agonists will increase the signal with coactivator peptides, while inverse-agonists will increase the signal with corepressor peptides.[8]
-
Quantitative Polymerase Chain Reaction (qPCR) for Target Gene Expression
This method is used to quantify the changes in messenger RNA (mRNA) levels of PPARG target genes in cells or tissues following treatment with a modulator.
-
Principle: qPCR measures the amplification of a specific target DNA sequence in real-time using fluorescent probes or dyes. The amount of fluorescence is directly proportional to the amount of amplified product, allowing for the quantification of the initial amount of target mRNA.[13]
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cells or tissues treated with the test compound (e.g., this compound or a PPARG agonist) and a vehicle control.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The cDNA is used as a template in a PCR reaction containing gene-specific primers for the target gene (e.g., FABP4) and a housekeeping gene (for normalization), a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.[14]
-
Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.[13]
-
In Vivo Mouse Models
Animal models are crucial for evaluating the physiological effects of PPARG modulators.
-
Bladder Cancer Xenograft Model: This model is used to assess the anti-tumor efficacy of PPARG inverse-agonists like this compound.
-
Procedure: Human bladder cancer cells with known PPARG activation (e.g., UM-UC-9) are implanted subcutaneously into immunocompromised mice.[7] Once tumors are established, mice are treated with the test compound or vehicle. Tumor growth is monitored over time. At the end of the study, tumors can be excised for pharmacodynamic analysis of target gene expression.[8]
-
-
Metabolic Disease Models: To study the effects of PPARG agonists, genetic or diet-induced models of obesity and diabetes are often used.
-
Procedure: For example, db/db mice, which have a mutation in the leptin receptor and develop obesity and diabetes, can be treated with a PPARG agonist.[15] Parameters such as blood glucose, insulin levels, and body weight are monitored to assess the compound's efficacy.
-
Conclusion
This compound and traditional PPARG agonists represent two distinct classes of molecules that, despite binding to the same receptor, elicit opposing biological responses. PPARG agonists, through the recruitment of coactivators, upregulate genes involved in metabolic control and are effective in treating insulin resistance. Conversely, this compound, a covalent inverse-agonist, stabilizes the recruitment of corepressors to PPARG, leading to the repression of target gene expression. This mechanism is being explored for its therapeutic potential in diseases driven by PPARG hyperactivation, such as luminal bladder cancer.[3][5]
The choice between a PPARG agonist and an inverse-agonist is entirely dependent on the therapeutic goal: to activate or to suppress the PPARG signaling pathway. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel PPARG modulators, enabling researchers to characterize their specific mode of action and potential therapeutic utility. Future research will likely continue to explore the therapeutic possibilities of fine-tuning PPARG activity with a growing arsenal of agonists, partial agonists, antagonists, and inverse-agonists.
References
- 1. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse Agonists of Peroxisome Proliferator-Activated Receptor Gamma: Advances and Prospects in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News - PPAR γ inverse agonist - LARVOL VERI [veri.larvol.com]
- 5. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. gene-quantification.de [gene-quantification.de]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.cn [documents.thermofisher.cn]
Evaluating the Selectivity of BAY-5094 for PPARG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective Peroxisome Proliferator-Activated Receptor Gamma (PPARG) inverse agonist, BAY-5094, with other relevant PPAR modulators. The objective is to offer a clear, data-driven evaluation of its selectivity profile, supported by experimental evidence and methodologies.
Introduction to PPARG and Selective Modulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. The gamma isoform, PPARG, is a master regulator of adipogenesis and a key therapeutic target for type 2 diabetes. While full agonists of PPARG, such as thiazolidinediones (e.g., Rosiglitazone), are effective insulin sensitizers, their use is associated with undesirable side effects. This has spurred the development of selective PPARG modulators (SPPARMs), including inverse agonists like this compound, which aim to elicit specific therapeutic effects while minimizing adverse reactions.
This compound is an orally bioavailable, covalent inverse agonist of PPARG. Its selectivity is attributed to a unique mechanism involving covalent bond formation with a cysteine residue (Cys313) within the ligand-binding domain of PPARG, a feature not present in other PPAR subtypes.[1] This guide evaluates the selectivity of this compound and its analogs against other PPAR subtypes and compares its performance with other known PPARG modulators.
Quantitative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's close analogs (BAY-4931 and BAY-0069), a well-known PPARG agonist (Rosiglitazone), and another PPARG inverse agonist (SR10221) across the three human PPAR subtypes. Lower IC50 values indicate higher potency. The data for BAY-4931 and BAY-0069 are presented as a proxy for this compound due to their structural and functional similarity as covalent inverse agonists from the same chemical series.
| Compound | Type | PPARα IC50 (nM) | PPARγ IC50 (nM) | PPARδ IC50 (nM) | Selectivity for PPARγ over PPARα | Selectivity for PPARγ over PPARδ |
| BAY-4931 | Covalent Inverse Agonist | >50,000[2] | 0.40[2] | >50,000[2] | >125,000-fold | >125,000-fold |
| BAY-0069 | Covalent Inverse Agonist | 7500[2] | 6.3[2][3] | 9000[2] | ~1190-fold | ~1429-fold |
| Rosiglitazone | Full Agonist | >10,000 | 43 | >10,000 | >232-fold | >232-fold |
| SR10221 | Inverse Agonist | - | 1.6[4] | - | - | - |
Note: Data for Rosiglitazone's selectivity for PPARα and PPARδ is often reported as having no significant activity at relevant concentrations.
Experimental Protocols
The selectivity of these compounds is typically determined using robust in vitro assays. A key method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the recruitment of corepressor or coactivator peptides to the PPAR ligand-binding domain (LBD).
TR-FRET Assay for PPARG Corepressor Recruitment
This assay quantifies the ability of a compound to promote the interaction between the PPARG-LBD and a corepressor peptide (e.g., from NCOR1 or NCOR2).
Materials:
-
GST-tagged human PPARG-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled corepressor peptide (e.g., NCOR1 or NCOR2; acceptor fluorophore)
-
Test compounds (e.g., this compound) and control compounds
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO, and then further dilute in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a master mix containing the GST-PPARG-LBD and the Tb-anti-GST antibody in the assay buffer.
-
Assay Plate Preparation: Add the diluted compounds to the microplate wells.
-
Addition of Reaction Mixture: Dispense the PPARG-LBD/antibody mixture into each well.
-
Addition of Corepressor Peptide: Add the fluorescein-labeled corepressor peptide to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate using a TR-FRET plate reader. Excite the terbium donor at ~340 nm and measure the emission at both ~495 nm (terbium emission) and ~520 nm (FRET-sensitized fluorescein emission).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal corepressor recruitment.
Signaling Pathways and Mechanisms
The following diagrams illustrate the generalized signaling pathway of PPARG and the experimental workflow for assessing compound selectivity.
Caption: PPARG Signaling Pathway Modulation.
Caption: TR-FRET Experimental Workflow.
Conclusion
The available data on this compound and its close analogs, BAY-4931 and BAY-0069, strongly support its classification as a highly potent and selective PPARG inverse agonist. The covalent binding mechanism provides a clear rationale for its exquisite selectivity over PPARα and PPARδ. When compared to the full agonist Rosiglitazone, which also shows a preference for PPARG, the selectivity margin of the covalent inverse agonists appears to be significantly wider. Further comparative studies with a broader range of nuclear receptors would provide a more comprehensive understanding of its off-target profile. The detailed experimental protocols provided herein offer a standardized approach for the in-house evaluation and comparison of novel PPARG modulators.
References
Independent Validation of BAY-5094's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-5094's performance with other peroxisome proliferator-activated receptor gamma (PPARG) inverse agonists. The information presented is supported by experimental data from independent studies.
This compound is a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[1][2] In certain cancers, such as luminal bladder cancer, hyperactivation of PPARG is a key driver of the disease.[1] Inverse agonists like this compound function by inducing a transcriptionally repressive complex, thereby repressing the expression of canonical PPARG target genes.[1] This guide compares this compound with other known PPARG inverse agonists, providing a summary of their performance in key validation assays.
Comparative Performance of PPARG Inverse Agonists
The following table summarizes the in vitro potency of this compound and its alternatives in biochemical and cell-based assays. The data highlights the relative efficacy of these compounds in recruiting co-repressors to PPARG and inhibiting the proliferation of cancer cell lines with PPARG activation.
| Compound | Type | Target | Assay | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Covalent Inverse Agonist | PPARG | Not Specified | Not Specified | Orally bioavailable | [1][3] |
| SR10221 | Non-covalent Inverse Agonist | PPARG | Proliferation Assay | UM-UC-9 | 16 nM (IC50) | [4] |
| T0070907 | Covalent Inverse Agonist | PPARG | Proliferation Assay | UM-UC-9 | 39 nM (IC50) | [4] |
| BAY-4931 | Covalent Inverse Agonist | PPARG | Co-repressor Recruitment (NCOR2) | - | - | [5][6] |
| BAY-0069 | Covalent Inverse Agonist | human PPARγ | Reporter Assay | CHO | 6.3 nM (IC50) | [7][8] |
| mouse PPARγ | Reporter Assay | CHO | 24 nM (IC50) | [7] | ||
| Proliferation Assay | UM-UC-9 | 2.5 nM (IC50) | [7][8] | |||
| FX-909 | Covalent Inverse Agonist | PPARγ | Cellular Assays | Not Specified | 1 nM (IC50) | [9] |
Key Experimental Methodologies
The validation of PPARG inverse agonists typically involves a series of biochemical and cell-based assays to confirm their mechanism of action and evaluate their potency and efficacy.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay
This biochemical assay is crucial for demonstrating the inverse agonist activity by measuring the compound's ability to promote the interaction between the PPARG ligand-binding domain (LBD) and a co-repressor peptide (e.g., NCOR1 or NCOR2).[5][10][11][12]
-
Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to a tagged PPARG LBD (FRET donor) and a fluorescently labeled co-repressor peptide (FRET acceptor).[10] Upon compound-induced recruitment of the co-repressor to PPARG, the donor and acceptor are brought into proximity, resulting in a FRET signal that is measured in a time-resolved manner.[10]
-
General Protocol:
-
The PPARG LBD and a specific co-repressor peptide (e.g., NCOR2) are incubated with the test compound in a microplate.[5][11]
-
A terbium-labeled antibody and a fluorescently labeled peptide are added.
-
After incubation, the TR-FRET signal is read using a suitable plate reader.[5]
-
An increase in the FRET signal indicates the recruitment of the co-repressor and confirms the inverse agonist activity. The potency is typically determined by generating a dose-response curve and calculating the EC50 value.[12]
-
Cell Proliferation Assay
This cell-based assay assesses the functional consequence of PPARG inverse agonism on cancer cells that are dependent on PPARG signaling for their growth.[5][10]
-
Principle: The assay measures the ability of the compound to inhibit the proliferation of a PPARG-activated cancer cell line, such as UM-UC-9 (a bladder cancer cell line with PPARG gene amplification).[4][5][7]
-
General Protocol:
-
UM-UC-9 cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound or a vehicle control.
-
After a defined incubation period (e.g., 7 days), cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[7][10]
-
The luminescence signal is read on a plate reader, and the data is used to generate a dose-response curve to determine the IC50 value for growth inhibition.[10]
-
Target Gene Expression Analysis
This assay validates that the inverse agonist is indeed repressing the transcriptional activity of PPARG in a cellular context.[4][10]
-
Principle: The expression levels of known PPARG target genes are measured in a relevant cell line after treatment with the compound. A decrease in the expression of positively regulated target genes confirms the inverse agonist mechanism.
-
General Protocol (using qPCR):
-
A PPARG-activated cell line (e.g., UM-UC-9) is treated with the test compound or a vehicle control.[10]
-
After a specific treatment duration, total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed using primers specific for PPARG target genes (e.g., FABP4) and a housekeeping gene for normalization.[8]
-
The relative change in target gene expression is calculated to determine the repressive effect of the inverse agonist.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of PPARG inverse agonism and a typical experimental workflow for its validation.
Caption: Signaling pathway of this compound as a PPARG inverse agonist.
Caption: Experimental workflow for validating PPARG inverse agonists.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. FX-909, a novel inverse PPARγ agonist with efficacy in models of urothelial cancer | BioWorld [bioworld.com]
- 10. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
A Comparative Pharmacokinetic Analysis of BAY Compounds: Copanlisib, BAY 1093884, and Ripasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct BAY compounds: Copanlisib (BAY 80-6946), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor; BAY 1093884 (Befovacimab), a fully human monoclonal antibody targeting the Tissue Factor Pathway Inhibitor (TFPI); and Ripasudil (K-115, BAY-38-7271), a Rho kinase (ROCK) inhibitor. This objective comparison is supported by experimental data to aid in understanding their absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Copanlisib, BAY 1093884, and Ripasudil based on available human and preclinical data.
| Pharmacokinetic Parameter | Copanlisib (BAY 80-6946) | BAY 1093884 (Befovacimab) | Ripasudil (K-115) |
| Species | Human[1] | Cynomolgus Monkey[1] | Human[2] |
| Administration Route | Intravenous Infusion[1] | Intravenous (IV) & Subcutaneous (SC)[1] | Topical (Ophthalmic)[2] |
| Volume of Distribution (Vd) | 1870 L[1] | 48 mL/kg (IV)[1] | Not Available |
| Elimination Half-life (t½) | 52.1 hours[1] | 28 hours (IV, 5 mg/kg)[1] | 0.455 hours[2] |
| Clearance (CL) | 24.8 L/h[1] | 1.2 mL/h/kg (IV, 5 mg/kg)[1] | Renal Clearance: 7.112 L/h[2] |
| Maximum Concentration (Cmax) | Dose-proportional[3] | 23 µg/mL (SC, 5 mg/kg)[1] | Not Available (Systemic) |
| Area Under the Curve (AUC) | Dose-proportional[3] | 845 kg·h/L (IV, 5 mg/kg, dose-normalized)[1] | Not Available (Systemic) |
| Primary Route of Elimination | Feces (approx. 64%) and Urine (approx. 22%)[1] | Target-mediated drug disposition[1][4] | Urine[5] |
| Metabolism | Oxidative biotransformation[1] | Not extensively metabolized | Primarily metabolized by aldehyde oxidase to M1 (main metabolite)[4] |
Experimental Protocols
Copanlisib (BAY 80-6946): Human Mass Balance Study[1][6][7]
A single-center, open-label, non-randomized study was conducted to investigate the metabolism, excretion, and mass balance of Copanlisib.
-
Subjects: Six healthy male volunteers, aged 45 to 65 years, with a body weight of ≥ 60 kg and a BMI between 18 and 30 kg/m ².
-
Dosing: A single 12 mg dose of [14C]Copanlisib was administered as a 1-hour intravenous infusion.
-
Sample Collection: Blood, plasma, urine, and feces were collected for up to 34 days post-dose to monitor total radioactivity, the parent compound, and its metabolites.
-
Analysis: Total radioactivity was measured using liquid scintillation counting. Plasma, urine, and feces were analyzed for Copanlisib and its metabolites using high-performance liquid chromatography (HPLC) with radiometric detection and mass spectrometry.
BAY 1093884 (Befovacimab): Phase 1 Clinical Trial in Hemophilia Patients[3][8][9][10]
A multicenter, open-label, dose-escalation study was conducted to assess the safety, pharmacokinetics, and pharmacodynamics of BAY 1093884.
-
Subjects: Adult male patients with severe hemophilia A or B, with or without inhibitors.
-
Dosing: Single intravenous (0.3 and 1 mg/kg) and subcutaneous (1, 3, and 6 mg/kg) doses were administered. A multiple-dose cohort received 150 mg subcutaneously once weekly for six weeks.
-
Pharmacokinetic Assessments: Plasma concentrations of BAY 1093884 were measured at various time points to determine pharmacokinetic parameters. The study noted dose-dependent increases in plasma concentration that exceeded dose proportionality, consistent with target-mediated drug disposition.
-
Pharmacodynamic Assessments: Total and free TFPI protein levels, TFPI activity, thrombin generation assays (TGA), and rotational thromboelastometry (ROTEM) were performed to evaluate the biological effect of the drug.
Ripasudil (K-115): Ocular Pharmacokinetic Study in Rabbits[8][11]
The ocular penetration and pharmacokinetics of Ripasudil were evaluated following topical administration.
-
Subjects: Pigmented rabbits were used for the study.
-
Dosing: A single or multiple instillations of [14C]Ripasudil ophthalmic solution were administered to the rabbits' eyes.
-
Sample Collection and Analysis: The ocular distribution of radioactivity was determined by whole-head autoradiography. Radioactivity in various ocular tissues was quantified after dissection. Aqueous humor and tear fluid concentrations were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Permeability Assessment: Membrane permeability was evaluated using an in vitro parallel artificial membrane permeability assay (PAMPA) and an Ussing chamber with rabbit cornea and conjunctiva.
Signaling Pathways and Mechanisms of Action
Copanlisib: PI3K Signaling Pathway Inhibition
Copanlisib is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms. By inhibiting PI3K, Copanlisib blocks the downstream signaling cascade involving AKT and mTOR, which are crucial for cell growth, proliferation, and survival. This inhibition leads to anti-tumor activity in various cancer models.
Caption: Copanlisib inhibits the PI3K signaling pathway.
BAY 1093884: Inhibition of the Tissue Factor Pathway Inhibitor (TFPI)
BAY 1093884 is a monoclonal antibody that neutralizes Tissue Factor Pathway Inhibitor (TFPI). TFPI is a natural anticoagulant that regulates the initiation of the coagulation cascade by inhibiting Factor Xa (FXa) and the Tissue Factor-Factor VIIa (TF-FVIIa) complex. By inhibiting TFPI, BAY 1093884 enhances thrombin generation and promotes clot formation, a mechanism beneficial for treating hemophilia.
Caption: BAY 1093884 inhibits TFPI, promoting coagulation.
Ripasudil: Rho Kinase (ROCK) Signaling Pathway Inhibition
Ripasudil is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork and Schlemm's canal cells in the eye. By inhibiting ROCK, Ripasudil induces relaxation of these cells, leading to an increase in aqueous humor outflow and a reduction in intraocular pressure, which is beneficial in the treatment of glaucoma.
Caption: Ripasudil inhibits the ROCK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemophilia A; Hemophilia B | Study 19592 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 3. Befovacimab, an anti-tissue factor pathway inhibitor antibody: Early termination of the multiple-dose, dose-escalating Phase 2 study due to thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Development of Anti-tissue Factor Pathway Inhibitors for Haemophilia Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of BAY-5094: A Guide for Laboratory Professionals
Morrisville, NC – Researchers, scientists, and drug development professionals handling the novel compound BAY-5094 are advised to follow stringent disposal procedures due to the absence of a specific Safety Data Sheet (SDS). While a definitive SDS for this compound could not be located after a comprehensive search of chemical supplier databases and safety resources, a general protocol for the disposal of research-grade chemicals of unknown toxicity should be implemented to ensure laboratory safety and environmental compliance.
The primary recommendation for the disposal of this compound is to consult with your institution's Environmental Health and Safety (EHS) office. EHS professionals are equipped to provide guidance based on the chemical's known properties and institutional protocols for handling and disposing of novel research compounds.
General Disposal Protocol for Research-Grade Chemicals of Unknown Toxicity
In the absence of specific handling instructions for this compound, the following general protocol is recommended. This procedure is based on established best practices for the management of chemical waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with the chemical and any solvents used.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity of the waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE in a designated solid waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated liquid waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS office.
-
Step 3: Storage of Chemical Waste
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory. Ensure the container is sealed when not in use.
Step 4: Waste Pickup and Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, a complete quantitative data summary cannot be provided. The following table contains placeholder information and highlights the data points that would typically be found in an SDS.
| Property | Value |
| Chemical Formula | C₂₅H₂₂ClF₃N₂O₃ |
| Molecular Weight | 490.91 g/mol |
| Physical State | Solid |
| Solubility | Data not available |
| Hazard Class | To be determined by EHS |
| Disposal Code | To be provided by EHS |
| Personal Protective Equipment (PPE) | Lab coat, gloves, safety glasses |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of a research-grade chemical like this compound.
Disclaimer: The information provided above is a general guideline for the disposal of a research-grade chemical of unknown toxicity. Since a specific Safety Data Sheet for this compound is not available, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific handling and disposal instructions to ensure the safety of laboratory personnel and compliance with all applicable regulations.
Personal protective equipment for handling BAY-5094
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BAY-5094, a covalent PPARG inverse-agonist intended for research use only.
This document provides critical safety and logistical information for the handling of this compound (CAS: 2891706-78-6). Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this chemical compound. This compound is identified as a covalent PPARG inverse-agonist and should be handled with the appropriate precautions for a research chemical of unknown long-term toxicological properties.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Lab Coat | To be worn over personal clothing. |
| Respiratory | Fume Hood | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is critical to prevent exposure and contamination. The following workflow outlines the key steps for safe use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
